Product packaging for Dpdpe(Cat. No.:CAS No. 88381-29-7)

Dpdpe

Numéro de catalogue: B1671333
Numéro CAS: 88381-29-7
Poids moléculaire: 645.8 g/mol
Clé InChI: MCMMCRYPQBNCPH-WMIMKTLMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DPDPE is a heterodetic cyclic peptide that is a cyclic enkephalin analogue, having D-penicillaminyl residues located at positions 2 and 5, which form the heterocycle via a disulfide bond. It has a role as a delta-opioid receptor agonist.
A heterodetic cyclic peptide that is a cyclic enkephalin analogue, having D-penicillaminyl residues located at positions 2 and 5, which form the heterocycle via a disulfide bond.
CHEMBL31421 is a Protein drug.
A disulfide opioid pentapeptide that selectively binds to the DELTA OPIOID RECEPTOR. It possesses antinociceptive activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39N5O7S2 B1671333 Dpdpe CAS No. 88381-29-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMMCRYPQBNCPH-WMIMKTLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008102
Record name (D-Pen2,D-Pen5)-Enkephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-73-3, 88381-29-7
Record name Enkephalin, D-penicillamine (2,5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin, pen(2,5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPDPE
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (D-Pen2,D-Pen5)-Enkephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to DPDPE: A Selective Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine², D-Penicillamine⁵]enkephalin (DPDPE) is a synthetic cyclic pentapeptide and a highly selective agonist for the delta (δ)-opioid receptor. Developed in the early 1980s, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the δ-opioid receptor system. Its high selectivity and metabolic stability have made it a reference compound in opioid research. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating δ-opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The primary mechanism of action involves the activation of inhibitory G proteins (Gαi/o). Upon binding of this compound, the δ-opioid receptor undergoes a conformational change, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The dissociated G protein subunits then modulate various downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate the extracellular signal-regulated kinase (ERK) cascade in an Src-dependent manner, a process that can be independent of G protein signaling in some contexts.[1]

  • β-Arrestin Recruitment: Like many GPCRs, agonist binding to the δ-opioid receptor can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the pharmacological effects of this compound, including analgesia, anxiolysis, and antidepressant-like effects observed in preclinical studies.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.

ParameterValueSpecies/TissueAssay TypeReference
Binding Affinity (Ki)
δ-Opioid Receptor1.4 nMMonkey brain membranesRadioligand Binding ([³H]this compound)[2]
μ-Opioid Receptor>10,000 nMMonkey brain membranesRadioligand Binding ([³H]DAMGO)[2]
κ-Opioid Receptor>10,000 nMMonkey brain membranesRadioligand Binding ([³H]U69593)[2]
Functional Potency (EC50/IC50)
Inhibition of Electrically Stimulated Contraction5.2 nMMouse Vas DeferensIn vitro organ bath[2][3]
Inhibition of cAMP Formation13.9 nMHEK293 cells expressing δ-opioid receptorcAMP Assay[4]
In Vivo Effects
Antinociception (formalin test, s.c.)InactiveMouseBehavioral Assay[5]
Excessive Vertical Rearing (i.c.v.)ActiveRatBehavioral Assay[6]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for opioid receptors.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat or monkey cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).

2. Binding Assay:

  • In a final volume of 1 ml, incubate the prepared membranes (typically 100-200 µg of protein) with a fixed concentration of radiolabeled ligand (e.g., [³H]this compound for δ receptors, [³H]DAMGO for μ receptors, or [³H]U69593 for κ receptors).
  • For competition binding assays, include varying concentrations of unlabeled this compound.
  • To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radioactive competing ligand (e.g., 10 µM naloxone) is included.
  • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Counting:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Analyze competition binding data using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Vas Deferens Bioassay

This ex vivo functional assay assesses the inhibitory effect of this compound on neurotransmission.

1. Tissue Preparation:

  • Euthanize a mouse and dissect out the vasa deferentia.
  • Mount each vas deferens in an organ bath containing a physiological salt solution (e.g., Krebs-bicarbonate buffer) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
  • Attach one end of the tissue to a fixed point and the other to an isometric force transducer.
  • Apply a resting tension (e.g., 0.5 g) and allow the tissue to equilibrate for a period (e.g., 60 minutes), with periodic washing.

2. Electrical Field Stimulation:

  • Stimulate the tissue with electrical pulses (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) delivered via two platinum electrodes placed parallel to the tissue. This will elicit twitch contractions.

3. Drug Application:

  • Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath.
  • Allow the response to each concentration to stabilize before adding the next.

4. Data Analysis:

  • Measure the amplitude of the twitch contractions in the presence of each concentration of this compound.
  • Express the inhibition of the twitch response as a percentage of the pre-drug control.
  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

This compound-Induced δ-Opioid Receptor Signaling Pathway

Caption: this compound signaling at the δ-opioid receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep 2. Radioligand & Unlabeled Ligand Preparation Ligand_Prep->Incubation Filtration 4. Rapid Filtration (Separation) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to the Structure and Chemical Properties of DPDPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and pharmacological profile of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a cornerstone tool in opioid research. It details its synthesis, purification, and key experimental methodologies for its characterization, along with insights into its mechanism of action.

Core Structural and Chemical Properties

This compound is a synthetic, cyclic pentapeptide analogue of enkephalin, renowned for its high potency and selectivity as a delta-opioid receptor (DOR) agonist.[1] Its unique structure, featuring a disulfide bridge, confers significant conformational rigidity, which is crucial for its receptor selectivity and resistance to enzymatic degradation.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid[1][4]
Sequence H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH[4]
Molecular Formula C₃₀H₃₉N₅O₇S₂[1][4]
Molecular Weight 645.79 g/mol [1][4]
Appearance White to off-white solid powder[4]
Solubility Soluble in DMSO and water (up to 1 mg/mL)[4][5][6]
Storage Store at -20°C[4]
Amino Acid Sequence and Cyclization

The primary structure of this compound is H-Tyr-D-Pen-Gly-Phe-D-Pen-OH. A key feature is the intramolecular disulfide bond formed between the thiol groups of the two D-penicillamine (D-Pen) residues at positions 2 and 5.[2] This 14-membered ring structure imposes significant conformational constraints, which are fundamental to its high affinity and selectivity for the δ-opioid receptor.[2]

Three-Dimensional Conformation

The three-dimensional structure of this compound has been elucidated through X-ray crystallography and NMR spectroscopy.[7][8] The peptide adopts a rigid, folded conformation in solution, characterized by a type IV β-turn.[8] This conformation is stabilized by transannular interactions between the aromatic side chains of Tyrosine at position 1 (Tyr¹) and Phenylalanine at position 4 (Phe⁴) with the gem-dimethyl groups of the D-Pen² residue.[8] The C-terminal carboxyl group also plays a critical role in enhancing its selectivity for the δ-opioid receptor over the µ-opioid receptor.[3]

Pharmacological Profile

This compound is a full agonist at the δ-opioid receptor. Its pharmacological activity is typically characterized by its binding affinity (Ki), its ability to stimulate G-protein coupling (EC₅₀ in GTPγS assays), and its functional effect in tissue-based assays.

Table 2: Pharmacological Data for this compound

ParameterReceptorValueAssay ConditionReference(s)
Binding Affinity (Ki) µ-opioid> 713 nMRat brain homogenates[4]
κ-opioid> 1,500 nMRat brain homogenates[4]
Functional Potency (EC₅₀) δ-opioid5.2 nMMouse Vas Deferens Assay[5][6][9]
δ-opioid~3.0 nM[³⁵S]GTPγS Binding Assay (CHO cells)

Signaling Pathways

As a δ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. The DOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[10]

Canonical G-Protein Signaling

Activation of the DOR by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[7] This is the primary mechanism through which this compound exerts many of its cellular effects.

Caption: this compound canonical and non-canonical signaling pathways.
MAPK/ERK Pathway Activation

In addition to the canonical pathway, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2] This activation is often mediated by the Gβγ subunit and can involve transactivation of receptor tyrosine kinases or Src kinase-dependent mechanisms.[2]

Experimental Protocols

Detailed and reproducible protocols are essential for studying this compound. Below are methodologies for its synthesis, purification, and key functional assays.

Synthesis and Characterization Workflow

The production of high-purity this compound involves a multi-step process beginning with chemical synthesis and concluding with rigorous analytical characterization.

DPDPE_Workflow start Start: Protected Amino Acids & Resin spps 1. Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Strategy) start->spps cleavage 2. Cleavage from Resin & Deprotection (TFA Cocktail) spps->cleavage cyclization 3. Disulfide Bond Formation (Oxidation) cleavage->cyclization purification 4. RP-HPLC Purification cyclization->purification analysis 5. Quality Control (Mass Spec, Analytical HPLC) purification->analysis final_product Final Product: Purified this compound analysis->final_product

Caption: General workflow for this compound synthesis and purification.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu)

This protocol describes a standard manual Fmoc/tBu-based solid-phase peptide synthesis (SPPS) for generating the linear this compound precursor.[1][11]

  • Resin Preparation: Start with a pre-loaded Fmoc-D-Pen(Trt)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (4 equivalents) with a coupling agent like HBTU (3.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycle: Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) steps for each subsequent amino acid in the sequence (Gly, D-Pen(Trt), Tyr(tBu)).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash (step 3). Dry the resin under vacuum.

Protocol 2: Cleavage, Cyclization, and Purification
  • Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (Trt, tBu).

  • Peptide Precipitation: Filter the resin and precipitate the crude linear peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide pellet.

  • Disulfide Cyclization:

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.

    • Stir the solution open to the air or use an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]) to facilitate the formation of the disulfide bond.

    • Monitor the reaction by RP-HPLC until the linear precursor is consumed.

  • Purification by RP-HPLC:

    • Acidify the cyclization mixture with TFA.

    • Purify the crude cyclic peptide using a preparative reverse-phase HPLC system with a C18 column.[12][13]

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). For example, a gradient of 10-50% acetonitrile over 40 minutes.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound product as a fluffy, white powder.

Protocol 3: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing DOR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-50 µg of protein).

    • A fixed concentration of a suitable δ-opioid radioligand (e.g., [³H]-Naltrindole) near its Kd value.

    • Increasing concentrations of unlabeled this compound (the competitor).

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) to the final volume.

    • For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled DOR ligand (e.g., 10 µM Naltrindole).

  • Incubation: Incubate the plate at a set temperature (e.g., 25-30°C) for a specific duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of this compound to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[3][5][16]

  • Reagents and Buffers:

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP: Guanosine diphosphate, to keep G-proteins in an inactive state basally.

    • [³⁵S]GTPγS: The radiolabeled GTP analog.

    • Agonist: this compound solution at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add cell membranes expressing DOR (10-20 µg), GDP (e.g., 10-30 µM), and varying concentrations of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Basal binding is determined in the absence of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting and Analysis:

    • Dry the filters and measure radioactivity using a scintillation counter.

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

References

The Role of DPDPE in Pain and Analgesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pen2,D-Pen5]enkephalin (DPDPE) is a synthetic, cyclic pentapeptide that has served as a cornerstone in opioid research for decades. Developed in the early 1980s as a modification of the endogenous opioid met-enkephalin, this compound was the first highly selective agonist for the delta-opioid receptor (DOR) to be created. Its remarkable selectivity and potent activity have made it an invaluable pharmacological tool for elucidating the physiological functions of the DOR, particularly its role in nociception and analgesia. This guide provides an in-depth examination of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to characterize its effects.

Core Mechanism of Action: Delta-Opioid Receptor Agonism

This compound exerts its effects by binding to and activating the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] DORs are primarily coupled to inhibitory G proteins (Gαi/o).[2] The activation of these receptors by this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, producing an analgesic effect.

The key signaling events are as follows:

  • G Protein Activation: Upon this compound binding, the Gαi/o protein releases its bound GDP and binds GTP, causing the dissociation of the Gα subunit from the Gβγ dimer.[3]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx upon depolarization.

  • MAPK Pathway Activation: this compound-mediated DOR activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which can influence long-term changes in gene expression and neuronal function.

These coordinated actions decrease the likelihood of action potential firing and reduce the release of pro-nociceptive neurotransmitters (like substance P and glutamate) from the presynaptic terminals of sensory neurons, thereby dampening the transmission of pain signals.

DPDPE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound DOR Delta-Opioid Receptor (DOR) (GPCR) This compound->DOR Binds to G_protein Gi/o Protein (αβγ) DOR->G_protein Activates MAPK MAPK Pathway (e.g., ERK) DOR->MAPK Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Analgesia Analgesia (Reduced Neuronal Excitability & Neurotransmitter Release) cAMP->Analgesia K_ion K+ GIRK->K_ion ↑ Efflux (Hyperpolarization) K_ion->Analgesia Ca_ion Ca²⁺ VGCC->Ca_ion ↓ Influx Ca_ion->Analgesia MAPK->Analgesia Modulates

This compound-activated Delta-Opioid Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize key data points from receptor binding and functional studies.

Table 1: Receptor Binding Affinity

This table presents the inhibition constant (Ki) of this compound at different opioid receptors. A lower Ki value indicates a higher binding affinity. Data is derived from competitive binding assays using radiolabeled ligands in brain membrane preparations.

CompoundReceptorKi (nM)SpeciesSource(s)
This compound δ (Delta) 4.5Rat[4]
δ (Delta) 1.4Monkey[5]
μ (Mu) 438.1Rat[4]
κ (Kappa) >10,000Monkey[5]

The high ratio of Ki (μ)/Ki (δ) demonstrates this compound's significant selectivity for the delta-opioid receptor.

Table 2: In Vitro Functional Potency

This table shows the half-maximal effective concentration (EC50) of this compound in the mouse vas deferens assay, a classic functional bioassay for opioid activity.

CompoundAssayEC50 (nM)SpeciesSource(s)
This compound Mouse Vas Deferens (Inhibition of Contraction)5.2Mouse[6]

Key Experimental Protocols

The analgesic properties of this compound are characterized using a suite of standardized preclinical models. Below are detailed methodologies for key assays.

Experimental_Workflow start Start: In Vivo Analgesia Study acclimation Animal Acclimation & Baseline Measurement start->acclimation grouping Randomization into Groups (Vehicle vs. This compound) acclimation->grouping admin Compound Administration (e.g., i.c.v., s.c., i.p.) grouping->admin assay_choice Select Behavioral Assay admin->assay_choice hot_plate Hot Plate Test assay_choice->hot_plate Thermal (Supraspinal) tail_flick Tail-Flick Test assay_choice->tail_flick Thermal (Spinal Reflex) formalin Formalin Test assay_choice->formalin Inflammatory/Tonic data_collection Data Collection (Latency, Licking Time, etc.) hot_plate->data_collection tail_flick->data_collection formalin->data_collection analysis Statistical Analysis (%MPE, AUC, etc.) data_collection->analysis results Results & Interpretation analysis->results

Generalized workflow for in vivo analgesic testing.
Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) and selectivity of this compound for opioid receptors.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat or monkey cortex) is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to isolate cell membranes, which are rich in opioid receptors.

    • Incubation: Aliquots of the membrane preparation are incubated in tubes containing a fixed concentration of a radiolabeled ligand specific for a receptor subtype (e.g., [3H]DAMGO for μ, [3H]this compound for δ, [3H]U69593 for κ) and varying concentrations of the unlabeled test compound (this compound).

    • Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[7]

Mouse Vas Deferens (MVD) Assay
  • Objective: To measure the functional agonist activity of this compound in an isolated tissue preparation.

  • Methodology:

    • Tissue Dissection: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2/5% CO2.[8]

    • Stimulation: The tissue is subjected to electrical field stimulation via two platinum electrodes, causing twitch contractions through the release of neurotransmitters.

    • Recording: Contractions are measured isometrically using a force-displacement transducer and recorded.

    • Compound Addition: Once stable twitch responses are established, cumulative concentrations of this compound are added to the organ bath.

    • Data Analysis: The inhibitory effect of this compound on the twitch amplitude is measured. A concentration-response curve is plotted, and the EC50 value is calculated, representing the concentration that produces 50% of the maximal inhibition.[8]

Hot Plate Test
  • Objective: To assess the analgesic effect of this compound against acute thermal pain, primarily reflecting a supraspinally mediated response.

  • Methodology:

    • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

    • Procedure: A mouse or rat is placed on the heated surface, enclosed by a transparent cylinder to prevent escape.

    • Measurement: The latency (in seconds) to a nociceptive response, typically paw licking, paw shaking, or jumping, is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Testing Protocol: A baseline latency is measured before this compound administration. The compound is then administered (e.g., subcutaneously, intraperitoneally), and the latency is re-measured at various time points post-administration.

    • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Formalin Test
  • Objective: To evaluate the efficacy of this compound in a model of continuous, tonic pain that has both a direct neurogenic and a subsequent inflammatory component.

  • Methodology:

    • Procedure: A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.

    • Observation: Immediately after injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking, biting, or shaking the injected paw is recorded by a trained observer.

    • Phases of Response: The nociceptive response occurs in two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

      • Phase 2 (Late Phase): 15-40 minutes post-injection, driven by an inflammatory response and central sensitization.

    • Testing Protocol: Animals are pre-treated with this compound or a vehicle control before the formalin injection. The total time spent exhibiting pain behaviors is recorded for both phases.

    • Data Analysis: The analgesic effect is determined by the reduction in the duration of pain behaviors in the this compound-treated group compared to the vehicle group for each phase.

Conclusion

This compound remains a quintessential tool in pain research. Its high selectivity for the delta-opioid receptor has allowed for the precise dissection of DOR-mediated signaling pathways and their contribution to analgesia. The quantitative data derived from binding and functional assays consistently underscore its potency and selectivity, while established in vivo protocols like the hot plate and formalin tests confirm its antinociceptive efficacy. For scientists and drug development professionals, a thorough understanding of this compound's pharmacology and the methodologies used to study it provides a critical foundation for exploring the therapeutic potential of new DOR-targeted analgesics.

References

Probing Cellular Mechanisms with DPDPE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Exploratory Studies Using [D-Penicillamine(2,5)]-enkephalin (DPDPE) in Cellular Models.

[D-Penicillamine(2,5)]-enkephalin (this compound) stands as a cornerstone pharmacological tool for investigating the delta-opioid receptor (DOR), a critical target in pain management, mood disorders, and neuroprotection. This prototypical selective DOR agonist peptide has been instrumental in elucidating the intricate signaling cascades and regulatory mechanisms governed by this receptor in various cellular contexts.[1][2] This technical guide provides a comprehensive overview of exploratory studies utilizing this compound, focusing on its mechanism of action, downstream signaling effects, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] Upon agonist binding, the DOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/Go family. This activation initiates a cascade of intracellular events, fundamentally altering cellular physiology.

Key Signaling Pathways Modulated by this compound

The activation of DOR by this compound triggers a multifactorial signaling network, with the most well-characterized pathways being the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) cascade.

Inhibition of Adenylyl Cyclase and cAMP Reduction

A primary consequence of Gi/Go protein activation by this compound is the inhibition of adenylyl cyclase activity. This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, this compound leads to a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA).[5]

This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

This compound-mediated inhibition of the cAMP pathway.
Activation of the ERK/MAPK Pathway

This compound binding to the DOR also initiates signaling through the Extracellular signal-Regulated Kinase (ERK) pathway, a key regulator of gene expression, cell proliferation, and survival.[6][7] This activation is often mediated by the βγ-subunits of the dissociated G-protein, which can activate various downstream effectors, including Src kinase and Ras, ultimately leading to the phosphorylation and activation of ERK1/2.[6]

This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR G_protein_bg Gβγ DOR->G_protein_bg Releases Src Src G_protein_bg->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

This compound-induced activation of the ERK/MAPK pathway.

Quantitative Data on this compound Activity

The following tables summarize key quantitative parameters for this compound from various cellular and in vitro studies, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for Opioid Receptors

RadioligandPreparationKi (nM)Reference
[3H]this compoundMonkey brain membranes1.4[8]
[3H][p-ClPhe4]this compoundRat brain8.5[9]
[3H]IleDelt IIRat brain membrane homogenates10.72[1]

Table 2: Functional Potency (EC50) of this compound in Cellular Assays

AssayCell Line/TissueEC50 (nM)Reference
Inhibition of electrically stimulated contractionMouse vas deferens5.2[10]
Inhibition of forskolin-stimulated cAMP accumulationCHO cells expressing human DOR1.3[5]
[35S]GTPγS bindingNG108-15/HA-D1R cells59.9 ± 15.1[11]
[35S]GTPγS bindingCHO-FLAG-DOR/HA-D1R cells47.0 ± 10.9[11]
Inhibition of cAMP accumulationHEK293-A cells expressing DOR6.4[12]
Calcium mobilizationCHO cells expressing human DOR26.92[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize the cellular effects of this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the δ-opioid receptor.

cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting P1 Homogenize brain tissue in ice-cold buffer P2 Centrifuge at low speed to remove nuclei P1->P2 P3 Centrifuge supernatant at high speed to pellet membranes P2->P3 P4 Resuspend membrane pellet in assay buffer P3->P4 B1 Incubate membranes with [3H]-labeled DOR ligand P4->B1 B2 Add increasing concentrations of unlabeled this compound B1->B2 B3 Incubate to equilibrium B2->B3 S1 Rapidly filter reaction mixture through glass fiber filters B3->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity on filters using liquid scintillation counting S2->S3

Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain) in ice-cold buffer and centrifuge to pellet cell membranes.[13] Resuspend the pellet in the appropriate assay buffer.

  • Binding Reaction: In assay tubes, combine the membrane preparation with a fixed concentration of a radiolabeled DOR ligand (e.g., [3H]this compound or [3H]pCl-DPDPE) and varying concentrations of unlabeled this compound.[8][13]

  • Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) to allow binding to reach equilibrium.[13]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

cluster_cell_prep Cell Culture & Treatment cluster_lysis Cell Lysis & Detection C1 Culture cells expressing DOR (e.g., CHO, HEK293) C2 Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) C1->C2 C3 Treat cells with Forskolin (to stimulate adenylyl cyclase) C2->C3 C4 Concurrently treat with varying concentrations of this compound C3->C4 L1 Lyse the cells to release intracellular cAMP C4->L1 L2 Measure cAMP levels using a competitive binding assay (e.g., HTRF, ELISA) L1->L2

Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) in multi-well plates.[5][14]

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.[12]

  • Stimulation and Treatment: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[15] Concurrently, treat the cells with a range of this compound concentrations.

  • Lysis: After a defined incubation period, terminate the reaction and lyse the cells to release the accumulated intracellular cAMP.

  • Quantification: Measure the cAMP levels in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).[16]

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[17]

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay quantifies the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.

cluster_cell_culture Cell Culture & Stimulation cluster_immuno Immunostaining cluster_detection Detection & Analysis CC1 Seed DOR-expressing cells in 96-well plates CC2 Starve cells in serum-free medium CC1->CC2 CC3 Stimulate cells with this compound for a specific time course CC2->CC3 I1 Fix and permeabilize cells CC3->I1 I2 Block non-specific binding I1->I2 I3 Incubate with primary antibody against phospho-ERK1/2 I2->I3 I4 Incubate with fluorescently-labeled secondary antibody I3->I4 D1 Image the plate using an imaging system (e.g., LI-COR) I4->D1 D2 Quantify fluorescence intensity in each well D1->D2

Workflow for an In-Cell Western ERK phosphorylation assay.

Protocol:

  • Cell Culture and Starvation: Seed cells expressing DOR in 96-well plates and grow to confluency. Prior to the experiment, starve the cells in serum-free media to reduce basal ERK phosphorylation.[18]

  • Stimulation: Treat the cells with various concentrations of this compound for a defined period (e.g., 5-10 minutes, as ERK activation is often transient).[6][18]

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

  • Immunostaining: Block non-specific antibody binding sites. Incubate the cells with a primary antibody specific for the phosphorylated form of ERK1/2. Subsequently, incubate with a secondary antibody conjugated to a fluorescent dye.

  • Detection: Quantify the fluorescence signal in each well using a plate reader or imaging system.[7]

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK or cell number. Plot the normalized signal against the this compound concentration to determine the EC50 for ERK activation.

Conclusion

This compound remains an invaluable tool for dissecting the multifaceted roles of the δ-opioid receptor in cellular signaling. The experimental frameworks and quantitative data presented in this guide offer a solid foundation for researchers designing and interpreting studies with this selective agonist. A thorough understanding of its mechanism of action and the application of robust experimental protocols are paramount to advancing our knowledge of DOR biology and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for DPDPE in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Penicillamine(2,5)]-enkephalin (DPDPE) is a synthetic cyclic peptide analogue of enkephalin that exhibits high selectivity as an agonist for the delta (δ)-opioid receptor.[1][2] Its resistance to proteolytic degradation makes it a stable and reliable tool for in vitro studies aimed at elucidating the function and signaling pathways of the δ-opioid receptor.[1] These receptors are G-protein coupled receptors (GPCRs) widely distributed in the central and peripheral nervous systems and are implicated in various physiological processes, including analgesia, mood regulation, and cell growth. Understanding the molecular mechanisms initiated by this compound binding to the δ-opioid receptor is crucial for the development of novel therapeutics with improved efficacy and fewer side effects.

This document provides detailed protocols for utilizing this compound in common in vitro cell culture experiments, including cell maintenance, and key functional assays to characterize the cellular response to δ-opioid receptor activation.

Mechanism of Action

This compound selectively binds to and activates the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This activation initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

In addition to the canonical G-protein signaling, this compound-induced receptor activation can also trigger β-arrestin recruitment. This process not only leads to receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro assays, providing a comparative overview of its potency and efficacy in different cellular contexts.

Table 1: this compound Binding Affinity and Functional Potency

ParameterCell Line/TissueAssay TypeValueReference
Ki (nM) Rat Brain MembranesRadioligand Binding ([³H]this compound)8.5[4]
Monkey Brain MembranesRadioligand Binding ([³H]this compound)1.4[5]
EC50 (nM) Mouse Vas DeferensInhibition of Contraction5.2[6][7]
CHO cells (human δ-opioid receptor)cAMP Inhibition1.3[3]
NG108-15 cellscAMP Inhibition~3[8]
HEK293 cells (Flag-DOR)cAMP Inhibition1.8 ± 0.6[6]
HEK293 cells (Flag-DOR)Receptor Internalization10.7 ± 2.4[6]

Table 2: this compound Efficacy in Functional Assays

AssayCell LineMaximal Effect (% of control or standard)Reference
cAMP InhibitionCHO cells (human δ-opioid receptor)~90% inhibition of forskolin-stimulated cAMP[3]
Receptor InternalizationHEK293 cells (Flag-DOR)Similar to SNC-80[6]
ERK PhosphorylationCHO-δOR cellsTime-dependent increase[7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and Maintenance

This protocol describes the general culture of HEK293 or CHO-K1 cells stably expressing the δ-opioid receptor.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human δ-opioid receptor

  • Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 cells or Ham's F-12K (Kaighn's) Medium for CHO-K1 cells

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

Protocol:

  • Culture cells in T-75 flasks in the appropriate complete growth medium (DMEM or Ham's F-12K supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing the selection antibiotic (e.g., 500 µg/mL G418).

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of Trypsin-EDTA.

  • Incubate for 2-5 minutes at 37°C until the cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

cAMP Accumulation Assay

This protocol measures the this compound-induced inhibition of forskolin-stimulated cAMP production.

Materials:

  • HEK293 or CHO-K1 cells expressing the δ-opioid receptor

  • Serum-free culture medium

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Protocol:

  • Seed the cells into a 96-well plate at a density of 10,000-30,000 cells/well and culture overnight.

  • The next day, aspirate the growth medium and replace it with 50 µL of serum-free medium containing 0.5 mM IBMX.

  • Incubate for 30 minutes at 37°C.

  • Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

  • Add 25 µL of forskolin (final concentration typically 1-10 µM) to all wells except the basal control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each this compound concentration and determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the δ-opioid receptor

  • Serum-free culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-12 hours before the experiment.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).

  • After treatment, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Receptor Internalization Assay (Flow Cytometry)

This protocol measures the agonist-induced internalization of δ-opioid receptors from the cell surface. This protocol assumes the receptor is tagged with an extracellular epitope (e.g., FLAG).

Materials:

  • Cells stably expressing N-terminally FLAG-tagged δ-opioid receptors

  • This compound

  • Primary antibody (e.g., anti-FLAG M1 antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Seed cells in 12-well plates and grow to confluency.

  • Treat the cells with this compound (e.g., 1 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • After incubation, place the plates on ice to stop internalization.

  • Gently detach the cells using an enzyme-free cell dissociation buffer.

  • Transfer the cells to microcentrifuge tubes and pellet by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cells once with ice-cold FACS buffer.

  • Resuspend the cells in FACS buffer containing the primary anti-FLAG antibody and incubate for 1 hour on ice.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30-45 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer and analyze by flow cytometry.

  • The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface. Calculate the percentage of receptor internalization relative to the untreated control (0 minutes).

Mandatory Visualization

Signaling Pathways

DPDPE_Signaling_Pathways

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 or CHO-K1 with δ-OR) start->cell_culture seeding Seed Cells into Assay Plates cell_culture->seeding treatment This compound Treatment (Dose-response & Time-course) seeding->treatment assay Perform Assay treatment->assay cAMP cAMP Assay assay->cAMP ERK ERK Phosphorylation (Western Blot) assay->ERK Internalization Receptor Internalization (Flow Cytometry) assay->Internalization data_analysis Data Analysis (EC50/IC50, % change) cAMP->data_analysis ERK->data_analysis Internalization->data_analysis end End data_analysis->end

References

Application Notes and Protocols for DPDPE in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of [D-Penicillamine(2,5)]-enkephalin (DPDPE), a highly selective delta-opioid receptor agonist, in receptor binding assays.

Introduction

This compound is a synthetic cyclic peptide analogue of enkephalin that exhibits high affinity and selectivity for the delta-opioid receptor (DOR)[1][2][3]. Its resistance to proteolytic degradation makes it a stable and reliable tool for in vitro and in vivo studies[1]. These characteristics have established this compound as a prototypical selective DOR agonist, widely used in pharmacological research to characterize the delta-opioid system and to screen for novel DOR ligands[1][2]. This document outlines the effective concentrations of this compound for receptor binding assays, provides a detailed experimental protocol, and illustrates the relevant signaling pathway.

Data Presentation: Quantitative Binding Data for this compound

The following table summarizes the binding affinity (Ki) and functional potency (IC50/EC50) of this compound for opioid receptors. This data is crucial for designing and interpreting receptor binding experiments.

LigandReceptorRadioligandPreparationKi (nM)IC50 (nM)EC50 (nM)Reference
This compoundDelta (δ)[3H]this compoundRat Brain Membranes1.4--[4]
This compoundDelta (δ)[3H]IleDelt IIRat Brain Membranes4.988.63-[1]
This compoundMu (μ)[3H]DAMGORat Brain Membranes>10000>10000-[1]
This compoundDelta (δ)-Mouse Vas Deferens--5.2[2][5]

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. IC50 is the concentration of a ligand that inhibits 50% of the specific binding of a radioligand. EC50 is the concentration that produces 50% of the maximum possible functional effect.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for the Delta-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the delta-opioid receptor using this compound as a competing ligand against a radiolabeled DOR ligand (e.g., [3H]this compound or [3H]-naltrindole).

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human delta-opioid receptor, or rat brain membrane homogenates.

  • Radioligand: [3H]this compound or another suitable delta-opioid receptor radioligand.

  • Unlabeled Ligand: this compound (for standard curve) and test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats (e.g., GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes or prepare fresh membrane homogenates from rat brain.

    • Resuspend membranes in assay buffer to a final protein concentration of 7-20 µg per well[6][7].

  • Assay Setup:

    • In a 96-well plate, add 50 µL of a dilution series of the test compound or unlabeled this compound (for generating a standard competition curve).

    • Add 50 µL of the radioligand (e.g., 3.3 nM [3H]this compound) to each well[6].

    • To determine non-specific binding, add a high concentration of a non-radiolabeled DOR ligand (e.g., 10 µM naltrindole) to a set of wells.

    • To determine total binding, add 50 µL of assay buffer instead of a competing ligand.

  • Incubation:

    • Initiate the binding reaction by adding 100 µL of the membrane suspension to each well.

    • Incubate the plate for 60-90 minutes at room temperature (25°C)[6][7].

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand[6].

  • Quantification:

    • Dry the filter mats.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as a delta-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The delta-opioid receptor is coupled to inhibitory G-proteins (Gi/Go)[3].

DPDPE_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR G_protein Gi/Go Protein DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits Effector_proteins Effector Proteins (e.g., MAP Kinase) G_protein->Effector_proteins activates cAMP cAMP AC->cAMP produces

Caption: this compound signaling pathway via the delta-opioid receptor.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of the competitive receptor binding assay protocol.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes add_components Add Competitor, Radioligand, and Membranes to Plate prep_membranes->add_components prep_ligands Prepare Radioligand and Competitor Dilutions prep_ligands->add_components incubate Incubate at 25°C add_components->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate Ki from IC50 count->analyze

Caption: Workflow for a this compound competitive receptor binding assay.

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of DPDPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intracerebroventricular (ICV) administration of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a selective delta-opioid receptor agonist. These guidelines are intended to assist researchers in the fields of pharmacology, neuroscience, and drug development in designing and executing experiments involving the central administration of this compound to study its physiological and behavioral effects.

Introduction

This compound is a synthetic enkephalin analog that exhibits high selectivity for the delta-opioid receptor.[1][2] Its administration directly into the cerebral ventricles allows for the investigation of its central nervous system effects, bypassing the blood-brain barrier which limits the efficacy of peripherally administered this compound.[3] ICV injection of this compound has been instrumental in elucidating the role of delta-opioid receptors in various physiological processes, including nociception, motor control, and the development of tolerance.[4][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ICV injection of this compound in rodents. This information can serve as a reference for dose selection and expected outcomes.

Table 1: this compound Dosages and Observed Behavioral Effects in Mice

Dosage (µ g/mouse )Behavioral EffectMouse StrainReference
3 - 30Straub tail, increased locomotion, circlingICR[5]
15Antinociceptive response in the hot-plate testWild-type and MOR -/-[7]
20Development of tolerance to analgesic action with repeated injectionsSwiss-Webster[6][8]

Table 2: Effects of Repeated ICV this compound Injections on Analgesia and Receptor Density in Mice

Treatment DurationDecrease in Analgesic Response (%)Decrease in [³H]this compound Binding (Bmax) (%)Mouse StrainReference
2 days (twice daily)4477Swiss-Webster[6]
4 days (twice daily)7676Swiss-Webster[6]
2 days (twice daily)Not specified52Swiss-Webster[8]

Experimental Protocols

Stereotaxic Surgery for Implantation of Guide Cannula

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse or rat for subsequent ICV injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad

  • Surgical instruments (scalpel, forceps, hemostats, drill)

  • Guide cannula (26-gauge for mice, 22-gauge for rats)[9]

  • Dummy cannula[9]

  • Dental cement

  • Screws for skull fixation

  • Antiseptic solution (e.g., Betadine)

  • Local anesthetic (e.g., bupivacaine)

  • Eye ointment

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent and place it in the stereotaxic apparatus.[10][11]

  • Maintain the animal's body temperature using a heating pad.

  • Apply eye ointment to prevent corneal drying.

  • Shave the fur on the head and clean the scalp with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Gently scrape away the periosteum to visualize the bregma and lambda sutures.

  • Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates are approximately 0.1 mm lateral, 0.03 mm posterior, and 2.4 mm ventral to the bregma.[10] For rats, coordinates are approximately +0.16 mm lateral, -0.1 mm posterior, and +3.6 mm ventral from bregma.[10]

  • Drill a small hole in the skull at the determined coordinates. For mice, the cannula can sometimes be carefully driven through the thin skull.[12]

  • Implant the guide cannula into the lateral ventricle to the desired depth.[10]

  • Secure the cannula to the skull using dental cement and anchor screws.[10][11]

  • Insert a dummy cannula into the guide cannula to prevent blockage.[9]

  • Suture the scalp incision around the cannula.

  • Administer post-operative analgesics and allow the animal to recover for at least 7 days before commencing experiments.[10] Animals should be housed individually to prevent damage to the cannula.[9]

Intracerebroventricular (ICV) Injection of this compound

This protocol outlines the procedure for injecting this compound into the lateral ventricle of a conscious animal via the implanted guide cannula.

Materials:

  • This compound solution (dissolved in sterile saline or artificial cerebrospinal fluid)

  • Injection cannula (sized to fit inside the guide cannula)

  • Polyethylene tubing

  • Microsyringe or infusion pump[9]

  • 70% ethanol for sterilization

Procedure:

  • Gently restrain the animal. This is often easier with two people.[9]

  • Clean the top of the guide cannula and the surrounding area with a 70% ethanol wipe.[9]

  • Carefully remove the dummy cannula.[9]

  • Load the microsyringe with the this compound solution and connect it to the injection cannula via polyethylene tubing. Ensure there are no air bubbles in the line.

  • Insert the injection cannula into the guide cannula until it reaches the desired depth.[9]

  • Infuse the this compound solution at a slow, controlled rate (e.g., 1-2 µl/min).[13] The total injection volume should be kept small (e.g., up to 10 µL in rats).[14]

  • After the injection is complete, leave the injection cannula in place for a short period (e.g., 1-5 minutes) to allow for diffusion and prevent backflow.[11]

  • Carefully withdraw the injection cannula and replace it with the dummy cannula.[9]

  • Monitor the animal for any adverse reactions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for ICV injection and the known signaling pathway of this compound.

G cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_injection ICV Injection anesthesia Anesthetize Animal stereotaxic Mount in Stereotaxic Apparatus anesthesia->stereotaxic prep Surgical Preparation stereotaxic->prep incision Scalp Incision prep->incision drill Drill Burr Hole incision->drill implant Implant Guide Cannula drill->implant secure Secure with Dental Cement implant->secure suture Suture Incision secure->suture recovery Recovery Period (7 days) suture->recovery restrain Restrain Animal recovery->restrain remove_dummy Remove Dummy Cannula restrain->remove_dummy insert_injector Insert Injection Cannula remove_dummy->insert_injector inject Inject this compound Solution insert_injector->inject replace_dummy Replace Dummy Cannula inject->replace_dummy

Caption: Experimental workflow for ICV cannulation and injection.

G This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to Gi_o Gi/o Protein DOR->Gi_o Activates Ca_mobilization Ca²⁺ Mobilization DOR->Ca_mobilization Induces G_beta_gamma Gβγ Subunit Gi_o->G_beta_gamma Dissociates G_alpha Gα Subunit Gi_o->G_alpha Dissociates CaV Presynaptic CaV Channels G_beta_gamma->CaV Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx CaV->Ca_influx GABA_release ↓ GABA Release Ca_influx->GABA_release Hyperpolarization Hyperpolarization GIRK->Hyperpolarization PKC Protein Kinase C (PKC) Ca_mobilization->PKC Activates

Caption: this compound signaling pathway via the delta-opioid receptor.

Discussion and Considerations

  • Vehicle Solution: this compound is typically dissolved in sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF). The choice of vehicle should be consistent within an experiment and reported in any publications.

  • Dose-Response: It is advisable to perform a dose-response study to determine the optimal dose of this compound for the desired effect in the specific animal model and behavioral or physiological assay being used.[13]

  • Controls: Appropriate control groups should be included in all experiments. This includes a vehicle-injected group to control for the effects of the injection procedure itself.

  • Verification of Cannula Placement: At the end of the study, it is crucial to verify the correct placement of the cannula. This can be done by injecting a dye (e.g., Evans Blue or Fast Green) and performing histological analysis of the brain tissue.[12][15]

  • Animal Welfare: All surgical and experimental procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals. This includes the use of appropriate anesthesia, analgesia, and aseptic surgical techniques.[16]

By following these detailed protocols and considering the provided data, researchers can effectively utilize ICV administration of this compound to advance our understanding of the central delta-opioid system.

References

Application Notes and Protocols for Subcutaneous DPDPE Administration in Analgesia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pen²,D-Pen⁵]enkephalin (DPDPE) is a highly selective synthetic peptide agonist for the delta-opioid receptor (δOR).[1][2] The delta-opioid receptor is a G-protein coupled receptor (GPCR) that is a promising therapeutic target for pain management, as its activation may offer analgesia with a reduced side-effect profile compared to mu-opioid receptor agonists.[1] While this compound has been extensively used in in vitro and intracerebroventricular administration studies, its efficacy and protocols for subcutaneous (s.c.) administration in analgesia research are less well-documented and show conflicting results.

These application notes provide a comprehensive overview of the available data, detailed experimental protocols, and the underlying signaling pathways relevant to the subcutaneous administration of this compound for analgesia studies in rodents.

Data Presentation: Analgesic Efficacy of Subcutaneous this compound

The analgesic efficacy of subcutaneously administered this compound appears to be dependent on the pain model being investigated. Some studies have reported it to be inactive in acute thermal pain models[1][2], while others have demonstrated significant analgesic effects in models of inflammatory and neuropathic pain.

Pain ModelSpeciesThis compound DoseAnalgesic EffectCitation(s)
Formalin Test (Phase 2) Mouse150 nmol/mouseActive[1]
Diabetic Neuropathy Mouse0.5 - 5 mg/kgDose-dependent inhibition of mechanical allodynia and thermal hyperalgesia
Hot Plate Test Not SpecifiedNot SpecifiedInactive[1][2]
Tail Flick Test Not SpecifiedNot SpecifiedInactive[1][2]

Signaling Pathways of this compound

This compound exerts its analgesic effects through the activation of the delta-opioid receptor, a Gi/o-coupled GPCR. The binding of this compound to the δOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thus dampening the pain signal.

This compound-Activated Delta-Opioid Receptor Signaling

DPDPE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound dOR δ-Opioid Receptor (δOR) This compound->dOR Binds G_protein Gi/o Protein (αβγ) dOR->G_protein Activates GRK GRK dOR->GRK Agonist-dependent G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel K⁺ Channel G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter Neurotransmitter->Analgesia P_dOR P-δOR GRK->P_dOR Phosphorylates Beta_arrestin β-Arrestin P_dOR->Beta_arrestin Recruits Internalization Receptor Internalization Beta_arrestin->Internalization Mediates

Caption: this compound signaling cascade via the delta-opioid receptor.

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and volume. This compound is soluble in water at concentrations up to 1 mg/mL.[3]

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile saline or PBS to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming may aid dissolution, but do not overheat.

  • Draw the this compound solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the sterility of the final solution.

  • Store the prepared this compound solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Subcutaneous Administration of this compound in Rodents

Materials:

  • Prepared this compound solution

  • Appropriate size sterile syringes (e.g., 1 mL)

  • Appropriate size sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[4]

  • Animal scale

  • 70% ethanol

Protocol:

  • Weigh the animal to accurately calculate the injection volume.

  • Gently restrain the mouse or rat. For subcutaneous injections, the loose skin over the back of the neck (scruff) is a common and well-tolerated site.[5][6]

  • Wipe the injection site with 70% ethanol.

  • Lift the loose skin to form a "tent".

  • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[4]

  • Slightly aspirate to ensure the needle has not entered a blood vessel.

  • Inject the calculated volume of this compound solution slowly and steadily. The maximum recommended injection volume per site is typically 5-10 mL/kg for mice and 5 mL/kg for rats.[4][7]

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Return the animal to its cage and monitor for any adverse reactions.

Formalin Test for Inflammatory Pain

The formalin test is a model of tonic chemical pain and is useful for assessing the efficacy of analgesics against persistent pain.

Experimental Workflow:

Formalin_Test_Workflow acclimatize Acclimatize Animal (30 min in test chamber) administer_this compound Administer s.c. This compound or Vehicle acclimatize->administer_this compound wait Waiting Period (e.g., 15-30 min) administer_this compound->wait inject_formalin Inject Formalin (s.c. into hind paw) wait->inject_formalin observe Observe & Record Nocifensive Behaviors (Licking, Flinching) inject_formalin->observe analyze Data Analysis (Time spent in nocifensive behavior in Phase 1 and 2) observe->analyze

Caption: Workflow for the formalin test.

Protocol:

  • Acclimatize the animal to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before the experiment.

  • Administer this compound or vehicle subcutaneously as described in Protocol 2.

  • After a predetermined pretreatment time (e.g., 15-30 minutes), inject a dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw.

  • Observations are typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociceptive pain, and the late phase (15-60 minutes post-formalin), reflecting inflammatory pain.

Hot Plate Test for Thermal Pain

The hot plate test measures the response latency to a thermal stimulus and is used to evaluate centrally acting analgesics.

Experimental Workflow:

Hot_Plate_Workflow baseline Determine Baseline Latency (Paw lick or jump) administer_this compound Administer s.c. This compound or Vehicle baseline->administer_this compound test_latency Test Latency at Predetermined Time Points administer_this compound->test_latency analyze Data Analysis (% Maximum Possible Effect) test_latency->analyze

Caption: Workflow for the hot plate test.

Protocol:

  • Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).

  • Gently place the animal on the hot plate and start a timer.

  • Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.

  • Stop the timer at the first sign of a nocifensive response and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • After determining the baseline latency, administer this compound or vehicle subcutaneously.

  • Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.

Tail-Flick Test for Thermal Pain

The tail-flick test is another common method for assessing spinal analgesic effects in response to a thermal stimulus.

Experimental Workflow:

Tail_Flick_Workflow baseline Determine Baseline Tail-Flick Latency administer_this compound Administer s.c. This compound or Vehicle baseline->administer_this compound test_latency Test Latency at Predetermined Time Points administer_this compound->test_latency analyze Data Analysis (% Maximum Possible Effect) test_latency->analyze

Caption: Workflow for the tail-flick test.

Protocol:

  • Gently restrain the animal, allowing the tail to be exposed.

  • Focus a beam of radiant heat onto the ventral surface of the tail, typically 2-3 cm from the tip.

  • Start a timer and measure the latency for the animal to flick its tail out of the path of the heat source.

  • A cut-off time (e.g., 10-15 seconds) must be set to avoid tissue damage.

  • After establishing a stable baseline latency, administer this compound or vehicle subcutaneously.

  • Measure the tail-flick latency at various time points post-administration to evaluate the analgesic effect.

Pharmacokinetic Considerations

General Protocol for a Pharmacokinetic Study:

  • Administer a known dose of this compound subcutaneously to a cohort of animals.

  • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).

  • Process the blood samples to isolate plasma.

  • Analyze the plasma concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Conclusion

The subcutaneous administration of this compound is a viable route for investigating its analgesic properties, particularly in models of persistent pain. The conflicting reports on its efficacy in acute thermal pain models highlight the need for careful selection of pain assays and thorough dose-response studies. The protocols and information provided herein offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound and other delta-opioid receptor agonists.

References

Application Notes and Protocols: DPDPE in Studying Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[D-Penicillamine2,5]enkephalin (DPDPE) is a highly selective and prototypical peptide agonist for the delta-opioid receptor (DOR)[1][2]. Its utility in research extends to investigating the mechanisms of G protein-coupled receptor (GPCR) desensitization, a fundamental process that regulates cellular signaling and contributes to phenomena such as drug tolerance[3][4]. Desensitization is the process by which a receptor's response to a continuous or repeated stimulus is diminished over time[5]. This compound is a valuable tool to elucidate the molecular events involved in DOR desensitization, including receptor phosphorylation, arrestin recruitment, and receptor internalization[3][6]. These application notes provide an overview of this compound's use in studying receptor desensitization, including relevant protocols and data.

Mechanisms of this compound-Induced Receptor Desensitization

This compound-induced desensitization of the delta-opioid receptor is a multi-step process primarily initiated by agonist binding, which triggers a cascade of intracellular events:

  • Receptor Phosphorylation: Upon this compound binding, the DOR is rapidly phosphorylated, a crucial step in initiating desensitization[3][6]. This phosphorylation is primarily mediated by G protein-coupled receptor kinases (GRKs)[3][6]. Specific residues, such as Serine 363 (S363) in the C-terminal tail of the DOR, have been identified as critical for this process[3][6]. Some studies suggest a hierarchical phosphorylation, with S363 being the primary site[6]. Other kinases, like PKC and Src, may also be involved, potentially through indirect mechanisms[3].

  • Arrestin Recruitment: Phosphorylated receptors serve as a binding site for arrestin proteins, particularly β-arrestin. However, the role of arrestin in this compound-induced desensitization is complex. While arrestin is involved in DOR internalization upon this compound stimulation, it may not be directly required for the desensitization of the adenylyl cyclase pathway[3].

  • Receptor Internalization: Following arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits[6]. This sequestration of receptors from the cell surface physically removes them from their signaling environment, contributing to the attenuation of the signal. The phosphorylation of specific residues, such as Threonine 358 (T358), has been shown to be crucial for this compound-induced internalization[6]. After internalization, DORs are often targeted for degradation in lysosomes, in contrast to mu-opioid receptors which tend to be recycled back to the cell surface[7].

  • G Protein Uncoupling: Desensitization also involves the uncoupling of the receptor from its associated G proteins (primarily Gαi/o)[4][8]. This prevents the receptor from activating downstream signaling effectors, such as adenylyl cyclase, even if the agonist is still bound.

Quantitative Data on this compound-Induced Desensitization

The following table summarizes key quantitative parameters related to this compound's interaction with the delta-opioid receptor and its effects on desensitization.

ParameterValueCell Line/SystemCommentsReference
EC50 (Inhibition of stimulated mouse vas deferens contraction) 5.2 nMMouse vas deferensDemonstrates high potency of this compound as a DOR agonist.[1]
Rate of Desensitization (t1/2 of adenylyl cyclase inhibition) ~1.3 ± 0.25 hHEK293 cellsThe rate of desensitization can be dependent on the level of receptor expression.[9]
Receptor Phosphorylation Maximum within 10 minHEK293 cellsThe kinetics of phosphorylation are much faster than the observed desensitization of adenylyl cyclase activity.[9]
Receptor Internalization Significant internalization observedHEK293 cellsMutation of Thr358 attenuates this compound-induced internalization.[6]
Effect of S363A Mutation Dramatically reduced extent of desensitizationHEK293 cellsHighlights the critical role of Ser363 phosphorylation in desensitization. At 40 min post-agonist treatment, 50% of the response remained in the mutant.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to study this compound-induced receptor desensitization.

Protocol 1: Agonist-Induced Receptor Phosphorylation Assay

Objective: To determine the extent of receptor phosphorylation upon this compound stimulation.

Materials:

  • HEK293 cells stably expressing the delta-opioid receptor.

  • This compound.

  • Phosphate-free DMEM.

  • [32P]orthophosphate.

  • Lysis buffer (e.g., RIPA buffer) with phosphatase inhibitors.

  • Antibody specific for the delta-opioid receptor.

  • Protein A/G-agarose beads.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Procedure:

  • Culture HEK293 cells expressing DOR to ~80-90% confluency.

  • Wash cells with phosphate-free DMEM.

  • Label cells with [32P]orthophosphate in phosphate-free DMEM for a specified time (e.g., 2-4 hours) to allow for incorporation into the cellular ATP pool.

  • Treat cells with this compound at the desired concentration and for various time points (e.g., 0, 5, 10, 30 minutes).

  • Wash cells with ice-cold PBS to stop the reaction.

  • Lyse the cells with ice-cold lysis buffer containing phosphatase inhibitors.

  • Clarify the lysates by centrifugation.

  • Immunoprecipitate the delta-opioid receptor from the lysates using a specific antibody and Protein A/G-agarose beads.

  • Wash the immunoprecipitates extensively.

  • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated receptor.

  • Quantify the band intensity to determine the relative amount of phosphorylation.

Protocol 2: Receptor Internalization Assay (using immunofluorescence)

Objective: To visualize and quantify the translocation of the delta-opioid receptor from the cell surface to intracellular compartments following this compound treatment.

Materials:

  • Cells expressing an epitope-tagged DOR (e.g., HA-DOR or FLAG-DOR).

  • This compound.

  • Primary antibody against the epitope tag.

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Microscope slides or coverslips.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Fluorescence microscope.

Procedure:

  • Seed cells expressing the tagged DOR onto microscope slides or coverslips and allow them to adhere.

  • Treat the cells with this compound at the desired concentration for various time points.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific binding with 5% BSA.

  • Incubate with the primary antibody against the epitope tag.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. Internalized receptors will appear as punctate structures within the cytoplasm, while surface receptors will show membrane staining in untreated cells.

  • Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.

Protocol 3: Adenylyl Cyclase (cAMP) Desensitization Assay

Objective: To measure the functional desensitization of the receptor by quantifying the inhibition of adenylyl cyclase activity over time.

Materials:

  • Cells expressing the delta-opioid receptor.

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

Procedure:

  • Plate cells in a multi-well plate.

  • Pre-treat cells with this compound for various durations to induce desensitization.

  • After the pre-treatment period, stimulate the cells with a combination of this compound and forskolin for a short period (e.g., 15-30 minutes) to activate adenylyl cyclase.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the assay kit.

  • The degree of desensitization is determined by the reduced ability of this compound to inhibit forskolin-stimulated cAMP production after prolonged exposure to this compound. Calculate the percentage of the remaining response compared to the initial response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.

DPDPE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Recruits Arrestin β-Arrestin DOR->Arrestin Binds to phosphorylated receptor AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP_decrease [cAMP]↓ AC->cAMP_decrease Leads to GRK->DOR Phosphorylates (S363, T358) PKA PKA Internalization Internalization (Endocytosis) Arrestin->Internalization Mediates Desensitization Desensitization Arrestin->Desensitization Contributes to (G protein uncoupling) Internalization->Desensitization Contributes to

Caption: this compound signaling and desensitization pathway.

Receptor_Phosphorylation_Workflow start Start: HEK293 cells with DOR radiolabel Radiolabel with [32P]orthophosphate start->radiolabel treat Treat with this compound (time course) radiolabel->treat lyse Lyse cells treat->lyse immunoprecipitate Immunoprecipitate DOR lyse->immunoprecipitate sds_page SDS-PAGE immunoprecipitate->sds_page visualize Visualize with Phosphorimager sds_page->visualize quantify Quantify band intensity visualize->quantify end_node End: Phosphorylation level quantify->end_node

Caption: Workflow for receptor phosphorylation assay.

Receptor_Internalization_Workflow start Start: Cells with tagged DOR treat Treat with this compound (time course) start->treat fix_perm Fix and Permeabilize treat->fix_perm primary_ab Incubate with Primary Antibody fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab visualize Visualize with Fluorescence Microscope secondary_ab->visualize quantify Quantify internalization visualize->quantify end_node End: Localization of DOR quantify->end_node

Caption: Workflow for receptor internalization assay.

cAMP_Desensitization_Workflow start Start: Cells expressing DOR pretreat Pre-treat with this compound (time course) start->pretreat stimulate Stimulate with this compound + Forskolin pretreat->stimulate lyse Lyse cells stimulate->lyse measure_cAMP Measure cAMP levels lyse->measure_cAMP calculate Calculate % desensitization measure_cAMP->calculate end_node End: Functional desensitization calculate->end_node

Caption: Workflow for cAMP desensitization assay.

This compound is an indispensable tool for investigating the intricate mechanisms of delta-opioid receptor desensitization. Its high selectivity allows for targeted studies of DOR regulation. By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively dissect the roles of phosphorylation, arrestin recruitment, and internalization in the process of receptor desensitization, ultimately contributing to a better understanding of opioid pharmacology and the development of novel therapeutics with improved tolerance profiles.

References

Application Notes and Protocols for Assessing DPDPE-Induced cAMP Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used for assessing the modulation of cyclic adenosine monophosphate (cAMP) levels induced by [D-Penicillamine(2,5)]-enkephalin (DPDPE), a selective delta-opioid receptor agonist.

Introduction

This compound is a synthetic enkephalin analog that selectively binds to and activates delta-opioid receptors (δ-opioid receptors). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, typically couple to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. Consequently, activation of delta-opioid receptors by this compound results in a decrease in intracellular cAMP levels.[1][2] The modulation of cAMP is a critical second messenger in numerous cellular signaling pathways, and its regulation by opioids has implications for pain management, mood disorders, and addiction.[3][4][5]

Accurate assessment of this compound-induced cAMP modulation is crucial for understanding the pharmacological profile of this compound and for the development of novel therapeutics targeting the delta-opioid receptor. This document outlines several robust methods for quantifying changes in intracellular cAMP levels following treatment with this compound.

Signaling Pathway of this compound-Induced cAMP Modulation

The activation of the δ-opioid receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.

DPDPE_cAMP_Signaling cluster_membrane Plasma Membrane This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o (inhibitory) G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

This compound-induced cAMP signaling pathway.

Experimental Protocols

Several methods can be employed to measure this compound-induced changes in cAMP levels. The choice of method depends on factors such as the required sensitivity, throughput, and whether real-time measurements in live cells are necessary.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a widely used method for the quantitative determination of cAMP in cell lysates and other biological samples.[6][7][8][9][10]

Principle: The assay is based on the principle of competitive binding.[7] cAMP in the sample competes with a fixed amount of labeled cAMP (e.g., conjugated to an enzyme like alkaline phosphatase or peroxidase) for a limited number of binding sites on a cAMP-specific antibody.[7][8] The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.[11]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293 cells stably expressing the delta-opioid receptor) in a 96-well plate and culture overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 10-30 minutes to prevent cAMP degradation.

    • Stimulate cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). To measure inhibition, co-stimulate with an adenylyl cyclase activator like forskolin (10 µM).

  • Cell Lysis:

    • Aspirate the media and lyse the cells using the lysis buffer provided in the ELISA kit (e.g., 0.1 M HCl).[6][10]

  • ELISA Procedure:

    • Add cell lysates, standards, and controls to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated cAMP to each well.

    • Incubate for the recommended time to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.[6]

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[6]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a competitive immunoassay in a homogeneous format, suitable for high-throughput screening.

Principle: This assay uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., cryptate) and cAMP labeled with an acceptor fluorophore (d2). In the absence of unlabeled cAMP from the sample, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). As the concentration of cAMP in the sample increases, it displaces the d2-labeled cAMP, leading to a decrease in the FRET signal.[1]

Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the ELISA protocol.

  • Cell Lysis and Assay:

    • Lyse the cells and add the HTRF reagents (anti-cAMP cryptate and d2-labeled cAMP) directly to the wells.[1]

    • Incubate to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence emission at two wavelengths (donor and acceptor) using an HTRF-compatible plate reader.

    • Calculate the ratio of the two emission signals, which is inversely proportional to the cAMP concentration.

    • Determine cAMP concentrations from a standard curve.[1]

Bioluminescence Resonance Energy Transfer (BRET) and GloSensor™ cAMP Assays

These are live-cell assays that allow for real-time monitoring of cAMP dynamics.[12][13][14]

Principle:

  • BRET-based cAMP biosensors consist of a cAMP-binding domain fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP).[8] Binding of cAMP induces a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the BRET signal.[8]

  • The GloSensor™ cAMP assay utilizes a genetically engineered form of firefly luciferase containing a cAMP-binding moiety.[14][15] Upon cAMP binding, a conformational change in the protein leads to an increase in light output.[14][15]

Protocol for GloSensor™ Assay:

  • Cell Preparation:

    • Transfect cells with the GloSensor™ cAMP plasmid or use a stable cell line.

    • Plate the cells in a white, clear-bottom 96-well plate.

  • Assay Procedure:

    • Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.[15]

    • Measure the basal luminescence.

    • Add this compound (and forskolin for inhibition assays) to the wells.

    • Measure the luminescence kinetically or at a fixed time point (e.g., 15-30 minutes after compound addition).[15]

  • Data Analysis:

    • The change in luminescence is directly proportional to the change in cAMP concentration.

    • Data can be expressed as fold-change over basal or normalized to a positive control.

Experimental Workflow

The following diagram illustrates a general workflow for assessing this compound-induced cAMP modulation.

experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293-δOR) start->cell_culture cell_plating Plate Cells in 96-well Plate cell_culture->cell_plating pde_inhibitor Add Phosphodiesterase Inhibitor (e.g., IBMX) cell_plating->pde_inhibitor forskolin Add Forskolin (to stimulate cAMP) pde_inhibitor->forskolin This compound Add this compound (various concentrations) forskolin->this compound incubation Incubate This compound->incubation measurement Measure cAMP Levels incubation->measurement elisa ELISA / HTRF measurement->elisa Lysis-based live_cell Live-Cell Imaging (BRET, GloSensor) measurement->live_cell Real-time data_analysis Data Analysis (IC50 determination) elisa->data_analysis live_cell->data_analysis end End data_analysis->end

General workflow for cAMP modulation assay.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: this compound-Induced Inhibition of Forskolin-Stimulated cAMP Production (ELISA)
This compound Concentration (nM)Absorbance (450 nm)cAMP Concentration (pmol/mL)% Inhibition
0 (Forskolin only)0.2501000
0.10.3158218
10.4505545
100.6802872
1000.8501585
10000.9101288

Note: Representative data. Actual values will vary depending on experimental conditions.

Table 2: Real-Time Monitoring of this compound-Induced cAMP Modulation (GloSensor™)
Time (minutes)Luminescence (RLU) - VehicleLuminescence (RLU) - this compound (100 nM)Fold Change vs. Vehicle
050,00050,5001.01
549,80035,2000.71
1050,10025,1000.50
1549,90018,5000.37
2050,20015,3000.30
3050,00014,8000.30

Note: Representative data. RLU = Relative Light Units.

Conclusion

The methodologies described provide robust and reliable approaches for assessing this compound-induced cAMP modulation. The choice of assay will depend on the specific research question and available resources. For endpoint measurements and quantification of absolute cAMP levels, ELISA and HTRF are suitable choices. For kinetic studies and real-time monitoring of cAMP dynamics in live cells, BRET and GloSensor™ assays are the preferred methods. By following these protocols, researchers can accurately characterize the pharmacological effects of this compound on the delta-opioid receptor signaling pathway.

References

Application Notes and Protocols for DPDPE Self-Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting [D-Penicillamine(2,5)]-enkephalin (DPDPE) self-administration experiments in rats. This compound is a highly selective delta-opioid receptor agonist, and studying its self-administration provides valuable insights into the reinforcing properties and abuse potential of delta-opioid receptor ligands, as well as the underlying neural mechanisms.

Introduction

The delta-opioid receptor (DOR) system is a key target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. However, understanding the reinforcing effects of DOR agonists is crucial to assess their therapeutic potential and abuse liability. The self-administration paradigm in rats is a gold-standard preclinical model for evaluating the reinforcing properties of drugs. This document outlines the necessary protocols for both intravenous and intracranial this compound self-administration studies in rats.

Experimental Protocols

Animal Model
  • Species: Rat

  • Strain: Long-Evans or Sprague-Dawley are commonly used.[1]

  • Sex: Male rats are frequently used in initial studies, but inclusion of female rats is encouraged to investigate potential sex differences.

  • Housing: Rats should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design (e.g., food restriction to enhance motivation).

Drug Preparation and Handling

This compound is a peptide and requires careful handling to ensure its stability and efficacy.

  • Storage: this compound powder should be stored at -20°C.[2] Once dissolved in a vehicle, it is recommended to store the solution at -80°C to maintain stability.[2]

  • Vehicle: For intracranial infusions, this compound is typically dissolved in artificial cerebrospinal fluid (aCSF).[3] For intravenous administration, sterile saline is a suitable vehicle. The stability of peptides in solution can be limited, so fresh solutions should be prepared regularly.[4]

  • Concentration: The concentration of this compound will depend on the route of administration and the specific experimental question. For intracranial self-administration into the ventral tegmental area (VTA), a concentration of 2.64 x 10⁻³ M has been shown to be effective in establishing and maintaining self-administration.[3]

Surgical Procedures

Aseptic surgical techniques are critical for the well-being of the animals and the success of the experiment.

This procedure allows for the delivery of this compound directly into the bloodstream.

Protocol:

  • Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).

  • Incision: Make a small incision on the ventral side of the neck to expose the right jugular vein.

  • Catheter Insertion: Carefully insert a silastic catheter into the jugular vein, advancing it towards the heart.

  • Securing the Catheter: Suture the catheter to the surrounding muscle to secure it in place.

  • Exteriorization: Tunnel the external part of the catheter subcutaneously to an exit point on the rat's back, between the scapulae.

  • Post-operative Care: Administer analgesics and antibiotics as per veterinary recommendations. Flush the catheter daily with heparinized saline to maintain patency.

This procedure allows for the targeted delivery of this compound to specific brain regions, such as the VTA.

Protocol:

  • Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in a stereotaxic frame.

  • Incision and Skull Exposure: Make a midline incision on the scalp and expose the skull.

  • Craniotomy: Using a dental drill, create a small hole in the skull above the target brain region (e.g., VTA).

  • Cannula Implantation: Lower a guide cannula to the desired stereotaxic coordinates.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for at least a week before behavioral testing.

Self-Administration Paradigm

Operant conditioning chambers equipped with two levers (one active, one inactive) and a drug delivery system (infusion pump) are used.

  • Shaping: Initially, rats may be trained to press the active lever for a food reward (e.g., sucrose pellets) on a simple reinforcement schedule.

  • Substitution: Once lever pressing is established, the reward is switched to this compound infusions.

  • Schedule of Reinforcement: A fixed-ratio 1 (FR1) schedule is typically used during acquisition, where each press on the active lever results in a single drug infusion.[5]

  • Fixed-Ratio (FR) Schedules: After stable responding is achieved on an FR1 schedule, the response requirement can be increased (e.g., FR3, FR5) to assess the motivation to self-administer the drug.[6]

  • Progressive-Ratio (PR) Schedules: A PR schedule, where the number of responses required for each subsequent infusion increases progressively, is used to determine the "breakpoint." The breakpoint is the highest number of responses an animal is willing to make for a single infusion and serves as a measure of the reinforcing efficacy of the drug.[7][8]

  • Extinction: After stable self-administration, sessions can be conducted where lever presses no longer result in drug delivery. A decrease in lever pressing over time indicates extinction of the drug-seeking behavior.

  • Reinstatement: Following extinction, the reinstatement of drug-seeking behavior can be triggered by a priming injection of the drug, a drug-associated cue, or a stressor. This models relapse in humans.

Data Presentation

Quantitative data from this compound self-administration studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Intracranial this compound Self-Administration Data in the VTA

ParameterThis compound GroupVehicle Control GroupReference
Drug Concentration 2.64 x 10⁻³ MaECF[3]
Infusion Volume/Press Not explicitly statedNot explicitly stated[3]
Moles/Infusion 3.16 x 10⁻¹⁰ molesN/A[3]
Mean Lever Presses (Acquisition) ~15-25 presses/session~5-10 presses/session[3]
Mean Lever Presses (Maintenance) ~20-30 presses/session~5-10 presses/session[3]

Table 2: Example of a Progressive-Ratio Schedule for Opioid Self-Administration

Reinforcement NumberResponse Requirement
11
22
34
46
59
612
715
820
......

Note: The specific progression can be linear or exponential and should be chosen based on the research question.

Visualization of Pathways and Workflows

This compound Self-Administration Experimental Workflow

The following diagram illustrates the typical workflow for a this compound self-administration experiment.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Animal_Acclimation Animal Acclimation Surgical_Implantation Surgical Implantation (IV Catheter or IC Cannula) Animal_Acclimation->Surgical_Implantation Post_Op_Recovery Post-Operative Recovery Surgical_Implantation->Post_Op_Recovery Acquisition Acquisition Training (FR1 Schedule) Post_Op_Recovery->Acquisition Maintenance Maintenance (Stable Self-Administration) Acquisition->Maintenance Dose_Response Dose-Response Testing (FR or PR Schedules) Maintenance->Dose_Response Extinction Extinction Dose_Response->Extinction Reinstatement Reinstatement Extinction->Reinstatement Data_Analysis Data Analysis Reinstatement->Data_Analysis Histology Histological Verification (for Cannula Placement) Data_Analysis->Histology

Caption: Experimental workflow for this compound self-administration in rats.

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events.

G This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR binds G_protein Gi/o Protein DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK1/2 G_protein->ERK activates p38 p38 MAPK G_protein->p38 activates Neuronal_Activity Modulation of Neuronal Activity G_protein->Neuronal_Activity modulates ion channels cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK->CREB phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: Simplified this compound-induced delta-opioid receptor signaling cascade.

Conclusion

The this compound self-administration paradigm in rats is a powerful tool for investigating the reinforcing properties of delta-opioid receptor agonists. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute robust and reproducible studies. Careful attention to surgical techniques, drug preparation, and behavioral procedures is paramount for obtaining reliable and meaningful data that can inform the development of novel therapeutics targeting the delta-opioid system.

References

Troubleshooting & Optimization

troubleshooting DPDPE solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DPDPE. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

This compound ([D-Pen2,D-Pen5]enkephalin) is a synthetic opioid peptide that is generally soluble in water.[1] According to suppliers, it is soluble up to 1 mg/mL.[2] However, achieving this solubility can depend on several factors, including pH, temperature, and the purity of the peptide. Sonication is sometimes recommended to aid dissolution.[2]

Q2: My this compound is not dissolving completely in water or my buffer. What are the common causes?

Several factors can contribute to poor solubility of peptides like this compound in aqueous solutions. These include:

  • pH of the Solution: The overall charge of a peptide is dependent on the pH of the solvent. Peptides are often least soluble at their isoelectric point (pI), where their net charge is zero. The solubility of ionizable drugs can be highly pH-dependent.[3][4]

  • Aggregation: Peptides, especially hydrophobic ones, can aggregate in aqueous solutions, leading to the formation of insoluble particles.[5][6][7] While this compound is generally water-soluble, factors like high concentration or inappropriate buffer conditions can promote aggregation.

  • Improper Handling: Contamination of the stock peptide or the solvent can introduce impurities that affect solubility. Using non-sterile water or buffers can be a source of problems.

  • Temperature: Most substances absorb heat during dissolution (endothermic process), meaning an increase in temperature generally leads to an increase in solubility.[8][9]

Q3: My this compound solution was clear initially but has now formed a precipitate. Why did this happen?

This phenomenon, known as precipitation, can occur for several reasons:

  • Buffer Incompatibility: If you dissolve this compound in a small volume of an organic solvent or an acidic/basic solution and then dilute it into a buffer, the sudden change in pH or solvent composition can cause the peptide to crash out of solution. This is a common issue with phosphate buffers when mixed with high concentrations of organic solvents like acetonitrile or methanol.[10]

  • Delayed Aggregation: Peptide aggregation can be a slow process. A solution may appear clear initially but form aggregates and precipitate over time, especially during storage.

  • Temperature Changes: If a solution was prepared at a higher temperature to facilitate dissolution, cooling it down can lead to supersaturation and subsequent precipitation.

  • Buffer Saturation: The concentration of buffer salts can affect solubility. High concentrations of salts can sometimes "salt out" peptides from the solution.

Q4: How can I improve the solubility of this compound in my aqueous solution?

If you are facing solubility challenges, consider the following troubleshooting steps:

  • Adjust the pH: Since this compound is a peptide with acidic and basic residues, its net charge is pH-dependent.[11] To dissolve a peptide with a net positive charge, using a slightly acidic solution (e.g., 10% acetic acid) can help. For a peptide with a net negative charge, a slightly basic solution (e.g., ammonium hydroxide) may be effective.[11]

  • Use Co-solvents: For very hydrophobic peptides, using a small amount of a water-miscible organic solvent can significantly improve solubility.[12][13][14] Common co-solvents include Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), acetonitrile, or ethanol.[11][12] It is crucial to dissolve the peptide in a minimal amount of the organic solvent first and then slowly add the aqueous buffer while vortexing.

  • Sonication: Gentle sonication can help break up aggregates and facilitate the dissolution of the peptide powder.[2]

  • Heating: Gently warming the solution can increase the solubility of some peptides. However, be cautious, as excessive heat can degrade the peptide.

Quantitative Data Summary

The solubility of peptides is influenced by various physicochemical properties. The tables below summarize key factors.

Table 1: Factors Influencing Drug and Peptide Solubility

Factor Effect on Solubility Rationale
pH Varies Solubility is lowest at the isoelectric point (pI) and increases as the pH moves away from the pI, increasing the net charge of the peptide.[3][11]
Temperature Generally Increases Most dissolution processes are endothermic, so increasing temperature enhances solubility. However, this can vary.[8]
Co-solvents (e.g., DMSO, PEG) Increases Water-miscible organic solvents can disrupt the self-association of water molecules, reducing the polarity of the solvent system and helping to dissolve hydrophobic solutes.[13]
Particle Size Increases with decreasing size Smaller particles have a larger surface area-to-volume ratio, which generally leads to faster dissolution and higher solubility, up to a certain point.[8][9]

| Buffer Type & Concentration | Varies | Different buffer salts can interact with the peptide, affecting its solubility. High salt concentrations can lead to "salting out" and precipitation.[15] |

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound

This protocol outlines the recommended steps for dissolving this compound powder.

  • Calculate Required Volume: Determine the amount of solvent needed to achieve your target concentration. It is recommended to start with a concentration of 1 mg/mL or less.

  • Initial Solvent: Add the appropriate volume of sterile, distilled water to the vial containing the this compound powder.

  • Facilitate Dissolution: Gently vortex the vial. If the peptide does not dissolve completely, place the vial in an ultrasonic water bath for 5-10 minutes.[2]

  • Visual Inspection: Check the solution for any visible particles. A properly dissolved solution should be clear.

  • Sterile Filtration: If the solution is intended for cell culture or in vivo use, sterilize it by passing it through a 0.22 µm filter.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.[2]

Protocol 2: Using a Co-solvent for Hard-to-Dissolve this compound

This method is for cases where this compound does not dissolve readily in water.

  • Choose a Co-solvent: Select a water-miscible organic solvent such as DMSO or DMF.[11]

  • Minimal Co-solvent Volume: Add a minimal amount of the chosen co-solvent to the this compound powder (e.g., 50-100 µL). Vortex until the peptide is fully dissolved.

  • Slow Dilution: Slowly add your aqueous buffer or water to the concentrated this compound solution drop-by-drop while continuously vortexing. This gradual dilution is critical to prevent the peptide from precipitating.

  • Final Volume: Continue adding the aqueous solvent until the desired final concentration and volume are reached.

  • Final Inspection and Storage: Inspect the solution for clarity and store appropriately as described in Protocol 1.

Visualizations

Troubleshooting this compound Solubility Issues

The following workflow provides a logical sequence of steps to address common solubility problems encountered with this compound.

G start Start: this compound Fails to Dissolve check_protocol Review Protocol: - Correct Solvent? - Correct Concentration? start->check_protocol is_aqueous Is the solvent purely aqueous? check_protocol->is_aqueous use_sonication Try Sonication (5-10 min) is_aqueous->use_sonication Yes use_cosolvent Use Co-solvent Protocol (e.g., minimal DMSO then dilute) is_aqueous->use_cosolvent No did_it_dissolve1 Dissolved? use_sonication->did_it_dissolve1 adjust_ph Adjust pH (Slightly acidic, e.g., 10% Acetic Acid) did_it_dissolve1->adjust_ph No success Success: Solution Prepared did_it_dissolve1->success Yes did_it_dissolve2 Dissolved? adjust_ph->did_it_dissolve2 did_it_dissolve2->use_cosolvent No did_it_dissolve2->success Yes did_it_dissolve3 Dissolved? use_cosolvent->did_it_dissolve3 did_it_dissolve3->success Yes contact_support Contact Technical Support (Possible Lot Issue) did_it_dissolve3->contact_support No

Caption: Troubleshooting workflow for this compound solubility.

Factors Affecting this compound Solubility

This diagram illustrates the key factors that can influence the solubility of this compound in an experimental setting.

G center_node center_node factor_node factor_node This compound This compound Solubility pH Solution pH This compound->pH Temp Temperature This compound->Temp CoSolvent Co-solvents This compound->CoSolvent Buffer Buffer System This compound->Buffer Concentration Concentration This compound->Concentration Purity Peptide Purity This compound->Purity

Caption: Key factors influencing this compound solubility.

Simplified Delta-Opioid Receptor Signaling Pathway

This compound is a selective agonist for the delta-opioid receptor (DOR).[1][16] This diagram shows a simplified view of the canonical signaling pathway activated by this compound.

G cluster_membrane Cell Membrane ligand_node ligand_node receptor_node receptor_node protein_node protein_node effector_node effector_node pathway_node pathway_node edge_style edge_style DOR δ-Opioid Receptor (DOR) G Gi/o Protein DOR->G Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G->AC Inhibits MAPK MAPK Pathway Activation G->MAPK Activates This compound This compound This compound->DOR Binds Analgesia Cellular Response (e.g., Analgesia) cAMP->Analgesia MAPK->Analgesia

Caption: Simplified signaling of the this compound/DOR pathway.

References

Technical Support Center: Minimizing DPDPE Off-Target Effects on Mu-Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-opioid receptor agonist, DPDPE. The following information will help you minimize its off-target effects on mu-opioid receptors during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound ([D-Pen²,D-Pen⁵]enkephalin) is a synthetic peptide analogue of enkephalin. It is a highly selective agonist for the delta-opioid receptor (DOR) and is widely used in research to study the physiological and pharmacological roles of this receptor subtype. Its high selectivity makes it a valuable tool to differentiate the effects of delta-opioid receptor activation from those of mu- and kappa-opioid receptors.

Q2: Does this compound have any activity at the mu-opioid receptor (MOR)?

While this compound is highly selective for the delta-opioid receptor, it can exhibit some cross-reactivity with the mu-opioid receptor, particularly at higher concentrations. This off-target activity can sometimes lead to confounding results in experiments aiming to isolate delta-opioid receptor-specific effects.

Q3: How can I be sure that the effects I am observing are mediated by delta-opioid receptors and not mu-opioid receptors?

To ensure the observed effects are delta-opioid receptor-specific, it is crucial to perform control experiments using selective antagonists. The use of a mu-opioid receptor antagonist, such as naloxone or CTOP, can block any potential off-target effects of this compound at the mu-opioid receptor.[1][2][3] Conversely, the delta-opioid receptor antagonist, naltrindole, should be able to block the effects of this compound if they are indeed delta-mediated.[4][5][6]

Q4: What are the typical concentrations of this compound to use to maintain delta-opioid receptor selectivity?

The optimal concentration of this compound will vary depending on the experimental system (e.g., cell type, tissue preparation, in vivo model). It is always recommended to perform a dose-response curve to determine the lowest effective concentration that elicits a response. As a starting point, concentrations in the low nanomolar range are often used to maintain high selectivity for the delta-opioid receptor.

Troubleshooting Guide

Issue 1: Higher than expected mu-opioid receptor activity observed with this compound.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a dose-response curve to identify the optimal concentration range where this compound is selective for the delta-opioid receptor. Lowering the concentration may eliminate the off-target mu-opioid effects.

  • Possible Cause 2: Contamination of this compound stock.

    • Solution: Ensure the purity of your this compound stock. If possible, verify its purity via analytical methods like HPLC. Consider purchasing this compound from a reputable supplier.

  • Possible Cause 3: Experimental system has high mu-opioid receptor expression.

    • Solution: Characterize the opioid receptor expression levels in your experimental model. If mu-opioid receptor expression is high, consider using a cell line or tissue with a more favorable delta-to-mu receptor ratio.

  • Solution for all causes: Co-incubate with a selective mu-opioid receptor antagonist like CTOP or naloxone to block the mu-mediated effects.[1][2][3] This will help to pharmacologically isolate the delta-opioid receptor-mediated activity of this compound.

Issue 2: Inconsistent results with this compound across experiments.

  • Possible Cause 1: Degradation of this compound stock solution.

    • Solution: this compound is a peptide and can be susceptible to degradation. Prepare fresh stock solutions regularly and store them appropriately (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).

  • Possible Cause 2: Variability in experimental conditions.

    • Solution: Standardize all experimental parameters, including incubation times, temperatures, buffer compositions, and cell densities, to ensure reproducibility.

Issue 3: Difficulty in confirming delta-opioid receptor selectivity.

  • Possible Cause: Inappropriate antagonist or antagonist concentration used.

    • Solution: Use a highly selective delta-opioid receptor antagonist like naltrindole to confirm that the effects of this compound are indeed delta-mediated.[4][5][6] Perform a concentration-response experiment with the antagonist to ensure you are using an effective blocking concentration.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

LigandReceptorKi (nM)Reference
This compoundDelta-Opioid1.4[7]
This compoundMu-Opioid>10,000[8]

Note: Ki values can vary between different studies and experimental conditions. This table provides representative values to illustrate the selectivity of this compound.

Experimental Protocols

Radioligand Binding Assay to Determine this compound Affinity

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for mu- and delta-opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing either human mu-opioid receptors or delta-opioid receptors.

  • Radioligand: [³H]-DAMGO (for mu-receptors) or [³H]-Naltrindole (for delta-receptors).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM of unlabeled naloxone (for non-specific binding) or this compound dilution.

    • 50 µL of the appropriate radioligand at a concentration close to its Kd.

    • 100 µL of cell membrane suspension (containing 10-50 µg of protein).

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay to Assess this compound Functional Activity

This assay measures the functional activation of G-proteins upon agonist binding and can be used to determine the potency and efficacy of this compound at mu- and delta-opioid receptors.

Materials:

  • Cell membranes expressing mu- or delta-opioid receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add:

    • 50 µL of this compound dilution.

    • 50 µL of cell membrane suspension.

    • 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity on the filters.

  • Plot the concentration of this compound against the [³⁵S]GTPγS binding to determine the EC₅₀ and Emax values.

cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.

Materials:

  • Whole cells expressing mu- or delta-opioid receptors.

  • Forskolin.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with forskolin (to increase intracellular cAMP levels) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the this compound concentration against the inhibition of forskolin-stimulated cAMP accumulation to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis prep_cells Prepare cells expressing μ- or δ-opioid receptors radioligand Radioligand Binding Assay (Determine Ki) prep_cells->radioligand gtp GTPγS Binding Assay (Determine EC50, Emax) prep_cells->gtp camp cAMP Assay (Determine IC50) prep_cells->camp prep_ligands Prepare this compound and antagonist solutions prep_ligands->radioligand prep_ligands->gtp prep_ligands->camp analysis Analyze data to determine selectivity and potency radioligand->analysis gtp->analysis camp->analysis conclusion Draw conclusions on This compound's receptor activity analysis->conclusion opioid_signaling cluster_delta δ-Opioid Receptor Signaling cluster_mu μ-Opioid Receptor Signaling (Off-Target) This compound This compound DOR δ-Opioid Receptor This compound->DOR G_delta Gi/o Protein DOR->G_delta activates AC_delta Adenylyl Cyclase G_delta->AC_delta inhibits K_channel_delta K+ Channel G_delta->K_channel_delta activates Ca_channel_delta Ca2+ Channel G_delta->Ca_channel_delta inhibits cAMP_delta cAMP AC_delta->cAMP_delta DPDPE_mu This compound (High Conc.) MOR μ-Opioid Receptor DPDPE_mu->MOR G_mu Gi/o Protein MOR->G_mu activates AC_mu Adenylyl Cyclase G_mu->AC_mu inhibits K_channel_mu K+ Channel G_mu->K_channel_mu activates Ca_channel_mu Ca2+ Channel G_mu->Ca_channel_mu inhibits cAMP_mu cAMP AC_mu->cAMP_mu

References

strategies to improve DPDPE peptide stability for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the stability of the DPDPE peptide for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The main route of degradation for this compound is the reduction of its disulfide bond, which leads to the opening of the cyclic structure. This can result in a loss of its specific conformation, which is crucial for its selective binding to the delta-opioid receptor.

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or, preferably, -80°C. The container should be sealed tightly to prevent moisture absorption. Storing the peptide under an inert gas like argon or nitrogen can further minimize oxidation.

Q3: How should I handle this compound solutions?

A3: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Solutions should be prepared in a sterile buffer, preferably at a pH between 5 and 6, and stored at -20°C or -80°C. For short-term storage (up to a week), 4°C is acceptable.

Q4: My this compound solution appears cloudy or shows precipitation. What should I do?

A4: Cloudiness or precipitation can indicate solubility issues or aggregation. Refer to the "Troubleshooting Guide: Solubility and Aggregation" section for detailed steps on how to address this. It may involve adjusting the pH of the buffer or using a different solvent system for reconstitution.

Q5: Can I modify the this compound sequence to improve its stability?

A5: Yes, chemical modifications are a key strategy. Replacing the reducible disulfide bridge with a more stable linker, such as a xylene bridge, has been shown to increase metabolic stability and in vivo activity.[1]

Troubleshooting Guides

Troubleshooting Guide: HPLC Analysis
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction with free silanol groups on the column. - Incorrect mobile phase pH. - Column contamination.- Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be 2-3 units away from the peptide's pI. - Flush the column with a strong solvent wash.
Variable Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks.- Prepare mobile phase fresh daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks - Contaminants in the mobile phase or from previous injections. - Sample carryover.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol between injections. - Run blank gradients to identify the source of contamination.
Poor Resolution - Inappropriate mobile phase composition. - Gradient is too steep. - Column degradation.- Optimize the organic solvent percentage and buffer concentration. - Decrease the gradient slope to improve separation of closely eluting peaks. - Replace the column if it has exceeded its lifetime.
Troubleshooting Guide: Solubility and Aggregation
Issue Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving Lyophilized Peptide - The peptide is highly hydrophobic or has a net neutral charge at neutral pH.- First, try sterile water. If unsuccessful, for acidic peptides (net negative charge), try a small amount of 0.1M ammonium bicarbonate. For basic peptides (net positive charge), try a small amount of 10-25% acetic acid. Sonicate briefly if necessary.
Precipitation After Initial Dissolution - The peptide is aggregating in the aqueous buffer. - The buffer pH is close to the peptide's isoelectric point (pI).- Ensure the final pH of the solution is at least 2 units away from the pI. - For highly hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing.
Loss of Biological Activity Over Time in Solution - Aggregation is occurring, reducing the concentration of active monomeric peptide.- Store the peptide at a lower concentration. - Include aggregation-inhibiting excipients in the buffer, if compatible with the experimental design. - Filter the solution through a 0.22 µm filter before use to remove larger aggregates.

Quantitative Data Summary

Specific quantitative degradation kinetics for this compound under various pH and temperature conditions are not extensively available in publicly accessible literature. The peptide is generally noted for its enzymatic stability in vivo due to its cyclic nature and D-penicillamine residues.[1][2] The tables below provide a summary of the available qualitative stability information for this compound and quantitative data for a closely related stabilized analogue.

Table 1: General Stability Profile of this compound

Condition Form Temperature Stability Summary Recommendation
Long-term Storage Lyophilized Powder-80°CHighly stable for yearsOptimal
Lyophilized Powder-20°CStable for months to yearsGood
Short-term Storage In Solution (pH 5-7)-20°CStable for up to a monthAcceptable
In Solution (pH 5-7)4°CStable for up to a weekFor immediate use
Handling Lyophilized PowderRoom TemperatureStable for days to weeks, but hygroscopicMinimize exposure

Table 2: Comparative In Vivo Activity of this compound and a Stabilized Analogue

This table presents data on the analgesic effect of this compound compared to a xylene-bridged analogue (Compound 7b), demonstrating the improved in vivo stability and efficacy of the modified peptide.[1]

Compound Administration Route Time Point Analgesic Effect (% MPE)
This compoundi.c.v.15 min~40%
This compoundi.c.v.45 min~20% (activity declining)
Compound 7b (xylene-bridged)i.c.v.15 min>60%
Compound 7b (xylene-bridged)i.c.v.60 min>60% (sustained activity)
This compounds.c.15-60 minInactive
Compound 7b (xylene-bridged)s.c.15-60 minActive and long-lasting

% MPE = Maximum Possible Effect i.c.v. = intracerebroventricular; s.c. = subcutaneous

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method

This protocol outlines a general method for assessing the purity and degradation of this compound.

  • Instrumentation:

    • HPLC system with a UV detector and gradient elution capability.

  • Materials:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Sample Diluent: Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm or 280 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B (hold)

      • 30-31 min: 95% to 5% B (linear gradient)

      • 31-40 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and monitor the chromatogram for the main this compound peak and any degradation products. The stability is assessed by the decrease in the area of the main peak and the increase in the area of impurity peaks over time.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in water or a suitable buffer.

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: Add 1N HCl to the this compound solution to a final concentration of 0.1N HCl. Incubate at 60°C for 2, 4, and 8 hours.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution to a final concentration of 0.1N NaOH. Incubate at 60°C for 2, 4, and 8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the lyophilized powder at 105°C for 24 hours. Also, incubate the this compound solution at 60°C for 24 hours.

    • Photostability: Expose the this compound solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Processing:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the HPLC mobile phase.

  • Analysis:

    • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

DPDPE_Stability_Workflow cluster_preparation Peptide Handling cluster_storage Storage Conditions cluster_analysis Stability Assessment Lyophilized Lyophilized this compound Reconstituted Reconstituted in Buffer (pH 5-7) Lyophilized->Reconstituted Dissolution Aliquots Single-Use Aliquots Reconstituted->Aliquots Aliquoting LongTerm Long-Term (-80°C) Aliquots->LongTerm Store ShortTerm Short-Term (-20°C / 4°C) Aliquots->ShortTerm Store HPLC Stability-Indicating HPLC LongTerm->HPLC Analyze ShortTerm->HPLC Analyze Data Data Analysis (% Purity) HPLC->Data ForcedDeg Forced Degradation Study ForcedDeg->HPLC Validate Method

Caption: Experimental workflow for ensuring this compound peptide stability.

Delta_Opioid_Receptor_Pathway This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds & Activates G_protein Gi/o Protein DOR->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates MAPK MAPK Pathway (ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Other Cellular Responses PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia MAPK->Analgesia

Caption: Simplified signaling pathway of the δ-opioid receptor activated by this compound.

References

Technical Support Center: DPDPE Agonist-Induced Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying δ-opioid receptor (DOR) desensitization induced by the selective agonist DPDPE ([D-Pen2, D-Pen5]-enkephalin) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced receptor desensitization?

A1: this compound-induced receptor desensitization is a process where prolonged or repeated exposure of cells expressing δ-opioid receptors (DORs) to the agonist this compound leads to a diminished response to subsequent agonist stimulation. This phenomenon is a key regulatory mechanism to prevent overstimulation of the receptor signaling pathway. Chronic opioid use can lead to tolerance, where the analgesic effect of the drug decreases over time, and receptor desensitization is considered a contributing cellular mechanism to this effect.[1][2]

Q2: What are the key molecular events involved in this compound-induced DOR desensitization?

A2: The process is multifaceted and involves several key steps:

  • Receptor Phosphorylation: Upon this compound binding, G protein-coupled receptor kinases (GRKs) are recruited to the receptor and phosphorylate specific serine and threonine residues in its intracellular domains, particularly in the C-terminal tail.[1][3] For the δ-opioid receptor, Serine 363 has been identified as a critical residue for this compound-induced phosphorylation.[1][3]

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.[4][5][6][7]

  • G Protein Uncoupling: The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its primary signaling cascade (e.g., inhibition of adenylyl cyclase).[1][7]

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (like clathrin) to initiate the internalization of the receptor from the plasma membrane into endosomes.[6][7][8] Following this compound exposure, the receptor is often targeted for degradation in lysosomes.[1]

Signaling Pathway of this compound-Induced Desensitization

G cluster_0 Plasma Membrane cluster_1 Desensitization Cascade This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Activation G_protein Gi/o Protein DOR->G_protein Coupling GRK GRK P_DOR Phosphorylated DOR DOR->P_DOR Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP GRK->P_DOR beta_Arrestin β-Arrestin P_DOR->beta_Arrestin Recruitment beta_Arrestin->G_protein Uncoupling Endocytosis Internalization (Endosome) beta_Arrestin->Endocytosis Internalization G cluster_0 Cell Culture & Preparation cluster_1 Desensitization Induction cluster_2 Functional Readout cluster_3 Data Analysis A Seed cells expressing DOR in 24-well plates B Culture for 48h A->B C Pre-treat with this compound (various concentrations and times) B->C D Wash cells to remove this compound C->D E Challenge with this compound + Forskolin D->E F Incubate and lyse cells E->F G Measure cAMP levels F->G H Generate dose-response curves G->H I Calculate EC50 and Emax H->I G A Experiment: this compound-induced desensitization assay B Expected outcome observed? A->B C Yes B->C   D No B->D   E Publish/Proceed to next experiment C->E F Troubleshoot experimental parameters D->F G Check: - Cell line integrity - Reagent concentrations - Incubation times - Assay controls F->G H Re-run experiment with optimized parameters F->H H->B

References

common problems with DPDPE administration and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DPDPE ([D-Pen²,D-Pen⁵]enkephalin), a selective delta-opioid receptor agonist.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound administration in experimental settings.

1. Solubility and Vehicle Preparation

Poor solubility can lead to inaccurate dosing and inconsistent results. This compound is a peptide and may require specific conditions for complete dissolution.

Problem Possible Cause Solution
Precipitate forms in aqueous solution. This compound has limited solubility in plain aqueous buffers.This compound is soluble in water up to 1 mg/mL; sonication is recommended to aid dissolution.[1] For in vivo preparations, a co-solvent system is often necessary. A commonly used vehicle involves dissolving this compound in a small amount of DMSO, followed by dilution with PEG300, Tween 80, and finally saline or PBS.[1]
Cloudy or hazy solution after preparation. Incomplete dissolution or aggregation of the peptide.Ensure all components of the vehicle are thoroughly mixed at each step.[1] Gentle warming (to 37°C) and vortexing can also help. Prepare solutions fresh before each experiment to minimize aggregation over time.
Inconsistent results between experiments. Variability in drug concentration due to inconsistent dissolution.Standardize the vehicle preparation protocol. Use a consistent source and purity of this compound. Validate the final concentration of your stock solution if possible.

2. In Vitro Assay Performance

Unexpected or inconsistent results in cell-based or membrane assays can be due to a variety of factors.

Problem Possible Cause Solution
Lower than expected potency (high EC50/IC50). This compound degradation in assay buffer. Peptide aggregation. Incorrect assay conditions.Prepare fresh solutions of this compound for each experiment. Include protease inhibitors in cell-based assays where endogenous proteases may be present. Optimize assay parameters such as incubation time and cell density.
High variability between replicate wells. Poor mixing of this compound in the assay plate. Cell plating inconsistencies.Ensure thorough mixing of the this compound solution before and after adding to the wells. Use appropriate cell plating techniques to ensure a uniform cell monolayer.
No response or bell-shaped dose-response curve. At high concentrations, this compound may lose its selectivity for the delta-opioid receptor and interact with other opioid receptors, potentially leading to confounding effects.[2]Use a concentration range appropriate for the delta-opioid receptor. If non-selective effects are suspected, include selective antagonists for other opioid receptors (e.g., mu-opioid antagonists) as controls.

3. In Vivo Experiment Outcomes

In vivo studies with this compound can be influenced by administration route, dose, and animal model.

Problem Possible Cause Solution
Lack of behavioral effect after systemic administration (e.g., subcutaneous). Poor blood-brain barrier permeability of this compound.[3][4]For centrally-mediated effects, intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration is often more effective.[4][5][6]
Unexpected behavioral effects (e.g., hyperactivity, convulsions). Off-target effects at high doses. The specific animal model and its response to delta-opioid receptor activation.Carefully determine the optimal dose range for the desired effect in your specific animal model and behavioral paradigm.[6] Lower doses are more likely to be selective for the delta-opioid receptor.
Development of tolerance with repeated dosing. Receptor desensitization and downregulation, a common phenomenon with opioid agonists.Be aware of the potential for tolerance development in chronic dosing studies. Include appropriate control groups to assess the development of tolerance. The time course of tolerance can vary depending on the dosing regimen.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in water up to 1 mg/mL, and sonication can aid dissolution.[1] For in vivo studies requiring higher concentrations or specific volumes, a co-solvent system is often used. A typical preparation involves dissolving this compound in a small amount of DMSO, then diluting with PEG300 and Tween 80 before bringing it to the final volume with saline or PBS.[1]

Q2: How should I store this compound solutions?

A2: It is best to prepare this compound solutions fresh for each experiment to avoid potential degradation and aggregation. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. In solvent, this compound is stable for up to 1 year at -80°C.[1]

Q3: At what concentration does this compound lose its selectivity for the delta-opioid receptor?

A3: While this compound is highly selective for the delta-opioid receptor, very high concentrations can lead to interactions with the mu-opioid receptor.[2] The exact concentration for this loss of selectivity can vary depending on the experimental system. It is crucial to perform dose-response curves and, if necessary, use selective antagonists to confirm that the observed effects are mediated by the delta-opioid receptor.

Q4: Can this compound be administered systemically for central nervous system effects?

A4: this compound is a peptide and generally exhibits poor blood-brain barrier penetration.[3][4] Therefore, for investigating centrally-mediated effects, direct administration into the central nervous system (e.g., intracerebroventricular or intrathecal) is often required for robust and reproducible results.[4][5][6]

Q5: What are typical effective doses for this compound in in vivo studies?

A5: Effective doses of this compound are highly dependent on the administration route, animal model, and the specific behavioral or physiological endpoint being measured. For intracerebroventricular administration in rodents, doses in the microgram range are often used.[6] It is essential to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Data Presentation

Table 1: In Vitro Efficacy and Potency of this compound

Assay TypeReceptorCell Line/TissueParameterValueReference
Receptor BindingDelta-OpioidRat BrainIC₅₀1.1 nM[7]
Receptor BindingMu-OpioidRat BrainIC₅₀>10,000 nM[7]
Functional Assay (Mouse Vas Deferens)Delta-OpioidMouse Vas DeferensEC₅₀5.2 nM[1]
cAMP InhibitionDelta-OpioidHEK293pEC₅₀8.19[8]
GTPγS BindingDelta-OpioidCHOpEC₅₀8.36[8]

Table 2: Effective Doses of this compound in In Vivo Models

Animal ModelAdministration RouteEffectEffective DoseReference
RatIntracerebroventricular (i.c.v.)Anticonvulsant70 - 140 nM[6]
MouseIntracerebroventricular (i.c.v.)Pro-convulsant (with bicuculline)0.78 - 25 µ g/mouse [6]
MouseIntracerebroventricular (i.c.v.)Analgesia (Tail Flick & Hot Plate)23 nmol/mouse[5]
PigeonIntracerebroventricular (i.c.v.)Discriminative Stimulus100 µg[9]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

This protocol is adapted from a commonly used method for preparing peptide solutions for in vivo use.[1]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Solubilization: Dissolve the this compound powder in a small volume of 100% DMSO. For example, for a final solution volume of 1 mL, start with 50 µL of DMSO.

  • Addition of Co-solvents:

    • Add 300 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80. Mix again until the solution is clear.

  • Final Dilution: Add 600 µL of sterile saline or PBS to reach the final desired concentration and volume. Mix thoroughly.

  • Administration: The solution is now ready for administration. It is recommended to use the solution immediately after preparation.

2. In Vitro GTPγS Binding Assay

This is a functional assay to determine the ability of this compound to activate G-protein coupled receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the delta-opioid receptor.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl).

  • Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound, and GDP (e.g., 10 µM).

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

Visualizations

DPDPE_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response ERK->Cellular_Response

Caption: Simplified this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation P1 Weigh this compound P3 Dissolve this compound in Vehicle P1->P3 P2 Prepare Vehicle (e.g., DMSO, PEG300, Tween 80, Saline) P2->P3 A2 Administer to Animal Model P3->A2 A1 Select Route (e.g., i.c.v., i.p., s.c.) A1->A2 E1 Perform Behavioral/Physiological Assay (e.g., Hot Plate, Tail Flick) A2->E1 E2 Record Data E1->E2 E3 Analyze Results E2->E3

Caption: General in vivo experimental workflow for this compound.

Troubleshooting_Logic Start Unexpected Result? Check_Solubility Is the solution clear? Start->Check_Solubility Check_Dose Is the dose appropriate? Check_Solubility->Check_Dose Yes Revise_Protocol Revise Protocol Check_Solubility->Revise_Protocol No Check_Route Is the administration route optimal? Check_Dose->Check_Route Yes Consult_Literature Consult Literature/ Run Controls Check_Dose->Consult_Literature No Check_Selectivity Could there be off-target effects? Check_Route->Check_Selectivity Yes Check_Route->Revise_Protocol No Check_Selectivity->Revise_Protocol No Check_Selectivity->Consult_Literature Yes

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Refining DPDPE Concentration for Specific Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when refining DPDPE concentrations for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound ([D-Pen2,D-Pen5]-enkephalin) is a synthetic peptide that acts as a highly selective agonist for the delta-opioid receptor (DOR).[1][2] Its primary mechanism of action involves binding to and activating DORs, which are G-protein coupled receptors (GPCRs). This activation initiates intracellular signaling cascades, primarily through Gαi/o proteins.[3][4] This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of calcium (Ca2+) channels, and activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).[3][5]

Q2: What are the common cell-based assays used to assess this compound activity?

Common cell-based assays to measure the effects of this compound include:

  • cAMP Assays: To measure the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.[3][4][6]

  • ERK Phosphorylation Assays: To quantify the activation of the MAPK/ERK signaling pathway.[5][7]

  • Receptor Binding Assays: To determine the affinity and selectivity of this compound for the delta-opioid receptor.[1]

  • Calcium Mobilization Assays: To measure changes in intracellular calcium concentrations upon receptor activation.[4]

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A typical starting concentration range for this compound is between 1 nM and 10 µM.[5][8][9] The optimal concentration is highly dependent on the cell type, the specific assay being performed, and the level of receptor expression. For instance, the EC50 (half-maximal effective concentration) for this compound in inhibiting electrically stimulated contraction of mouse vas deferens in vitro is 5.2 nM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store this compound?

This compound is typically soluble in water up to 1 mg/ml.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous buffer or water and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide

Issue 1: High variability or inconsistent results in my assay.

Potential Cause Troubleshooting Step
Cell Passage Number and Health Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. Regularly check for mycoplasma contamination.[11]
Inconsistent Cell Seeding Density Optimize and strictly control the cell seeding density per well. Uneven cell distribution can lead to variability in the response.[12][13]
"Edge Effects" in Multi-well Plates To minimize evaporation and temperature gradients that can cause "edge effects," pre-incubate plates at room temperature for 30 minutes before placing them in the incubator.[5] Also, consider not using the outer wells of the plate for critical experiments.[14]
Inadequate Mixing of Reagents Ensure thorough but gentle mixing of this compound and other reagents in the wells to ensure a homogenous concentration.
Improper Incubation Times Optimize the incubation time for your specific assay and cell line. For ERK phosphorylation, the peak response can be as early as 3-5 minutes.[5] For cAMP assays, longer incubation times (e.g., 15-30 minutes) are common.[8][15]

Issue 2: Low or no response to this compound treatment.

Potential Cause Troubleshooting Step
Low Receptor Expression Verify the expression of functional delta-opioid receptors in your cell line using techniques like qPCR, Western blot, or a receptor binding assay with a radiolabeled ligand.
This compound Degradation Prepare fresh this compound solutions from a properly stored stock. Peptides can be susceptible to degradation.[10]
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM) to ensure you are testing within the active range for your system.
Incorrect Assay Conditions Review and optimize assay parameters such as buffer composition, temperature, and the use of phosphodiesterase inhibitors (for cAMP assays) like IBMX to prevent cAMP degradation.[16]

Issue 3: Observed cell toxicity or death at higher this compound concentrations.

Potential Cause Troubleshooting Step
Off-target Effects While this compound is highly selective for DOR, at very high concentrations, off-target effects can occur.[17] Try to use the lowest effective concentration determined from your dose-response curve.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1-0.5%). Run a vehicle control with the same solvent concentration.[14]
Peptide Purity and Contaminants Ensure the purity of your this compound. Contaminants from synthesis, such as trifluoroacetic acid (TFA), can sometimes cause cellular toxicity.[10]
Cellular Stress Prolonged exposure to high concentrations of any ligand can induce cellular stress. Optimize the incubation time to be as short as necessary to observe a robust signal.[13]

Data Presentation

Table 1: Reported EC50 Values for this compound in Various Assays

AssayCell Line/SystemReported EC50
Inhibition of electrically stimulated contractionMouse vas deferens5.2 nM[2]
cAMP InhibitionHEK293 cells expressing DORPotency (pEC50) values are dependent on the specific study and assay conditions.[8][18]
G-protein Activation (BRET-based biosensor)HEK293 cellsPotency (pEC50) values are dependent on the specific study and assay conditions.[8]
Presynaptic InhibitionNeurons1.13 nM (acute exposure)[19]

Experimental Protocols

1. cAMP Inhibition Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Seeding: Seed cells expressing delta-opioid receptors into a 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the cell line, serum-starve the cells for 2-4 hours to reduce basal signaling.

  • Preparation of Reagents:

    • Prepare a stock solution of a phosphodiesterase (PDE) inhibitor, such as IBMX, in an appropriate solvent.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of forskolin (an adenylyl cyclase activator) in assay buffer. The final concentration of forskolin needs to be optimized to induce a submaximal cAMP response.

  • Assay Procedure:

    • Wash the cells once with a pre-warmed assay buffer (e.g., HBSS or serum-free medium).

    • Add the PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 10-15 minutes at 37°C.[16]

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.[8]

    • Add forskolin to all wells (except for the basal control) and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based kits).

    • Measure the cAMP levels using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.

    • Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

2. ERK1/2 Phosphorylation Assay Protocol

This protocol is a general guideline for a plate-based immunocytochemical assay (e.g., In-Cell Western).

  • Cell Seeding and Serum Starvation:

    • Seed cells into a 96-well plate at an optimized density.[5]

    • After 24 hours, replace the growth medium with a serum-free medium and incubate for another 18-24 hours to reduce basal ERK phosphorylation.[5]

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the this compound solutions to the wells and incubate at 37°C for a short, optimized time period (typically 3-10 minutes).[5]

  • Cell Fixation and Permeabilization:

    • Quickly remove the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.[5]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[5]

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with a blocking buffer (e.g., 5% milk powder in PBS) for 90 minutes at room temperature.[5]

    • Incubate the cells with primary antibodies against both phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.[5]

  • Secondary Antibody Incubation and Detection:

    • Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Tween-20).

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., one for p-ERK and another for total ERK) for 1 hour at room temperature in the dark.

    • Wash the cells again.

  • Imaging and Analysis:

    • Scan the plate using an imaging system (e.g., LI-COR Odyssey or a high-content imager).

    • Quantify the fluorescence intensity for both p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each well.

    • Plot the normalized p-ERK signal against the this compound concentration to generate a dose-response curve.

Visualizations

DPDPE_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gαi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_Pathway Activates Ca_Channel Ca²⁺ Channels G_protein->Ca_Channel Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Ca_Channel->Cellular_Response

Caption: this compound signaling pathway upon binding to the delta-opioid receptor.

Experimental_Workflow_cAMP cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Cells starve_cells 2. Serum Starve (optional) seed_cells->starve_cells add_pde 3. Add PDE Inhibitor starve_cells->add_pde add_this compound 4. Add this compound Dilutions add_pde->add_this compound add_forskolin 5. Add Forskolin add_this compound->add_forskolin lyse_cells 6. Lyse Cells add_forskolin->lyse_cells detect_cAMP 7. Detect cAMP lyse_cells->detect_cAMP analyze_data 8. Analyze Data (EC50) detect_cAMP->analyze_data

Caption: Experimental workflow for a typical this compound-mediated cAMP inhibition assay.

Troubleshooting_Logic start Inconsistent Results? check_cells Check Cell Health & Passage Number start->check_cells Yes resolution Consistent Results start->resolution No check_density Verify Seeding Density check_cells->check_density check_incubation Optimize Incubation Time check_density->check_incubation check_reagents Prepare Fresh Reagents check_incubation->check_reagents run_controls Include Proper Controls (Vehicle, Positive, Negative) check_reagents->run_controls run_controls->resolution

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

avoiding experimental artifacts when working with DPDPE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Penicillamine(2,5)]-enkephalin (DPDPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting support when working with this selective delta-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, cyclic pentapeptide and a highly selective agonist for the delta (δ)-opioid receptor.[1] Its primary mechanism of action is to bind to and activate δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[2][3] This signaling cascade ultimately results in various cellular responses, including analgesia.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: this compound is soluble in water up to 1 mg/ml. For higher concentrations, sonication may be required. It is recommended to prepare stock solutions in a suitable solvent, aliquot them into single-use volumes, and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the peptide. The disulfide bond in this compound can be susceptible to reduction, so it is crucial to use high-purity solvents and minimize exposure to reducing agents.

Q3: Is this compound completely selective for the delta-opioid receptor?

A3: While this compound is highly selective for the delta-opioid receptor, some studies have suggested potential interactions with mu (μ)-opioid receptors, particularly at higher concentrations or in certain in vivo contexts. Researchers should be aware of this potential for off-target effects and may need to use selective antagonists to confirm that the observed effects are mediated by delta-opioid receptors.

Q4: Does this compound cross the blood-brain barrier (BBB)?

A4: Yes, this compound has been shown to cross the blood-brain barrier, although the transport efficiency may be modest. This transport occurs via a saturable, energy-dependent transcytosis mechanism. However, for experiments requiring high central nervous system concentrations, direct administration methods like intracerebroventricular (i.c.v.) injection are often employed to bypass the BBB.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect in In Vitro Assays

Possible Cause 1: this compound Degradation

  • Solution: Ensure proper storage of this compound stock solutions at -80°C in single-use aliquots. Prepare fresh dilutions for each experiment. The disulfide bond in this compound is critical for its activity and can be prone to reduction. Avoid using buffers or reagents containing reducing agents.

Possible Cause 2: Low Receptor Expression

  • Solution: Verify the expression levels of the delta-opioid receptor in your cell line or tissue preparation. Low receptor density can lead to a weak or undetectable signal.

Possible Cause 3: Incorrect Assay Conditions

  • Solution: Optimize assay parameters such as incubation time, temperature, and buffer composition. For functional assays like cAMP measurement, ensure that the stimulation time is appropriate to capture the desired response.

Problem 2: High Non-Specific Binding in Radioligand Binding Assays

Possible Cause 1: Hydrophobicity of the Radioligand

  • Solution: While [3H]-DPDPE is a commonly used radioligand, its non-specific binding can be an issue. To mitigate this, consider adding a low concentration of a non-ionic detergent (e.g., 0.1% BSA) to the binding buffer. Pre-coating filter plates with a blocking agent like polyethyleneimine (PEI) can also reduce non-specific binding to the filter material.

Possible Cause 2: Inappropriate Blocking Agent

  • Solution: Ensure that the agent used to define non-specific binding (e.g., a high concentration of unlabeled this compound or a non-selective opioid ligand like naloxone) is used at a sufficiently high concentration to displace all specific binding.

Problem 3: U-Shaped Dose-Response Curve

Possible Cause 1: Receptor Desensitization or Downregulation

  • Solution: At high concentrations, prolonged exposure to this compound can lead to receptor desensitization and internalization, resulting in a diminished response. Consider reducing the incubation time or using a lower range of concentrations.

Possible Cause 2: Off-Target Effects

  • Solution: High concentrations of this compound may engage other signaling pathways or receptor subtypes that could counteract the primary effect. Using selective antagonists for other opioid receptors (e.g., CTAP for μ-receptors, nor-BNI for κ-receptors) can help dissect these effects.

Possible Cause 3: Cellular Toxicity

  • Solution: At very high concentrations, this compound or the vehicle it is dissolved in could induce cytotoxicity, leading to a decrease in the measured response. Assess cell viability at the highest concentrations used.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other relevant opioid ligands.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Ligandμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
This compound 438.14.5>10,000[4]
DAMGO1.2324002800[5]
Deltorphin II12000.1312000[5]
Naltrindole1500.04250[5]
U69,593130018000.89[5]

Table 2: Functional Potency of this compound

AssayParameterValue (nM)Cell SystemReference
Mouse Vas DeferensEC505.2Ex vivo tissue
cAMP InhibitionIC500.68MOR, DOR, KOR membranes[4]
[35S]GTPγS BindingEC50---

EC50/IC50 values can vary depending on the specific experimental conditions and cell system used.

Experimental Protocols

Protocol 1: [³H]-DPDPE Radioligand Competition Binding Assay

Materials:

  • Cell membranes expressing delta-opioid receptors

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand: [³H]-DPDPE (specific activity ~40-60 Ci/mmol)

  • Unlabeled this compound (for competition)

  • Non-specific binding control: Naloxone (10 µM)

  • 96-well filter plates (e.g., GF/B or GF/C, pre-soaked in 0.5% PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Prepare cell membranes and determine protein concentration.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or varying concentrations of unlabeled this compound.

    • 50 µL of [³H]-DPDPE (final concentration ~1-2 nM).

    • 100 µL of cell membrane suspension (typically 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold binding buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP)

Materials:

  • Cells expressing delta-opioid receptors (e.g., CHO or HEK293 cells)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media

  • This compound

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Methodology:

  • Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulate the cells with a concentration of forskolin that gives a submaximal cAMP response (e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection kit.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

DPDPE_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Figure 1: Simplified this compound signaling pathway via the δ-opioid receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes add_mem Add Membranes prep_membranes->add_mem prep_reagents Prepare Buffers & Reagents add_ligands Add Unlabeled Ligand/ Buffer to Plate prep_reagents->add_ligands add_radio Add [³H]-DPDPE add_ligands->add_radio add_radio->add_mem incubate Incubate (60-90 min) add_mem->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate Ki count->analyze

Figure 2: Experimental workflow for a [³H]-DPDPE radioligand competition binding assay.

Troubleshooting_Flowchart start Inconsistent or No This compound Effect Observed check_reagent Check this compound Storage & Preparation start->check_reagent check_cells Verify Receptor Expression & Cell Health check_reagent->check_cells Proper sol_reagent Prepare Fresh Aliquots Use High-Purity Solvents check_reagent->sol_reagent Improper? check_protocol Review Assay Protocol (Time, Temp, Buffers) check_cells->check_protocol Adequate sol_cells Use High-Expressing Clone Check Viability check_cells->sol_cells Low/Poor? sol_protocol Optimize Assay Conditions (e.g., Time Course) check_protocol->sol_protocol Suboptimal? end_good Problem Resolved check_protocol->end_good Optimal sol_reagent->end_good sol_cells->end_good sol_protocol->end_good

Figure 3: Troubleshooting flowchart for inconsistent this compound experimental results.

References

Validation & Comparative

A Comparative Analysis of DPDPE and Deltorphin II in Thermal Nociception Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent delta-opioid receptor agonists, DPDPE ([D-Pen²,D-Pen⁵]enkephalin) and deltorphin II, in the context of thermal nociception models. The information presented is curated from peer-reviewed scientific literature to aid in the objective assessment of their performance and potential therapeutic applications.

Executive Summary

This compound and deltorphin II are highly selective agonists for the delta-opioid receptor (DOR), a key target in pain modulation. While both compounds exhibit analgesic properties in thermal nociception assays, their potency, duration of action, and receptor interaction profiles show notable differences. Deltorphin II generally demonstrates significantly higher potency in vivo compared to this compound. However, recent studies suggest a complex interplay with mu-opioid receptors, which may contribute to their analgesic effects in thermal models. This guide presents a comprehensive overview of their comparative efficacy, supported by quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and deltorphin II, focusing on their analgesic potency in the tail-flick test and their binding affinities for opioid receptors.

Table 1: Analgesic Potency in the Tail-Flick Test (Intracerebroventricular Administration in Mice)

CompoundED₅₀ (μg)Relative PotencyDuration of Action
This compound~5.21xSlightly active up to 45 minutes[1]
Deltorphin II~0.413x vs. This compound40 - 60 minutes[2]

Note: ED₅₀ values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes. A direct head-to-head study providing ED50 values for the hot-plate test was not identified in the literature search.

Table 2: Opioid Receptor Binding Affinity (Ki, nM) in Monkey Brain Membranes

Compoundδ-Opioid Receptor (DOR)μ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)
This compound1.4>10000>10000
Deltorphin II0.34>1000>1000

Data sourced from Emmerson et al., 1994.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a comprehensive understanding of the experimental conditions under which the comparative data were generated.

Tail-Flick Test

The tail-flick test is a common method to assess the analgesic efficacy of compounds by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.

Apparatus:

  • Tail-flick meter with a radiant heat source (e.g., focused light beam).

  • Animal restrainer.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the restrainers for at least 30 minutes before the experiment to minimize stress-induced analgesia.

  • Baseline Latency: Gently place the animal in the restrainer, leaving the tail exposed. Position the tail over the radiant heat source, typically 2-3 cm from the tip. Activate the heat source and start a timer simultaneously. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration: Administer this compound, deltorphin II, or a vehicle control via the desired route (e.g., intracerebroventricularly).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀, the dose that produces 50% of the maximum possible effect, is then calculated from the dose-response curve.

Hot-Plate Test

The hot-plate test measures the reaction time of an animal to a thermal stimulus applied to its paws, providing an indication of supraspinally mediated analgesia.

Apparatus:

  • Hot-plate apparatus with a precisely controlled temperature.

  • A transparent cylinder to confine the animal to the hot surface.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing environment.

  • Baseline Latency: Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and immediately start a timer. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Drug Administration: Administer the test compounds or vehicle.

  • Post-treatment Latency: Measure the hot-plate latency at various time points after drug administration.

  • Data Analysis: The analgesic effect is quantified as the increase in latency time compared to baseline or vehicle-treated animals. The %MPE and ED₅₀ can be calculated as described for the tail-flick test.

Intracerebroventricular (i.c.v.) Injection in Mice

This technique allows for the direct administration of compounds into the cerebral ventricles, bypassing the blood-brain barrier.

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Placement: Place the anesthetized mouse in a stereotaxic frame. Make a small incision in the scalp to expose the skull.

  • Bregma Identification: Identify the bregma, the anatomical point where the coronal and sagittal sutures meet.

  • Injection Coordinates: Based on a mouse brain atlas, determine the coordinates for the lateral ventricle relative to the bregma (e.g., 0.5 mm posterior, 1.0 mm lateral, 2.0 mm ventral).

  • Craniotomy: Drill a small hole in the skull at the determined coordinates.

  • Injection: Slowly lower a microsyringe needle to the target depth and infuse a small volume (e.g., 1-5 µL) of the drug solution over a period of several minutes. Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.

  • Closure and Recovery: Withdraw the needle slowly, suture the scalp incision, and allow the animal to recover from anesthesia in a warm environment.

Mandatory Visualizations

Delta-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by delta-opioid receptor agonists like this compound and deltorphin II.

DOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Complex Agonist This compound or Deltorphin II DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds to G_alpha_i Gαi/o DOR->G_alpha_i Activates G_beta_gamma Gβγ DOR->G_beta_gamma Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits K_channel K+ Channel (GIRK) G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel (Voltage-gated) G_beta_gamma->Ca_channel Inhibits MAPK MAPK Pathway (e.g., ERK) G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Cellular Responses PKA->Analgesia Modulates Transcription K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release MAPK->Analgesia Transcriptional Changes

Caption: Delta-opioid receptor signaling cascade.

Experimental Workflow for Thermal Nociception Studies

The diagram below outlines a typical experimental workflow for comparing the analgesic effects of this compound and deltorphin II.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Post-Treatment Testing cluster_analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (e.g., 30-60 min) Baseline_Measurement Baseline Latency Measurement (Tail-Flick or Hot-Plate) Animal_Acclimation->Baseline_Measurement Drug_Admin Drug Administration (i.c.v. injection) Baseline_Measurement->Drug_Admin Group1 Group 1: Vehicle Control Drug_Admin->Group1 Group2 Group 2: This compound Drug_Admin->Group2 Group3 Group 3: Deltorphin II Drug_Admin->Group3 Post_Treat_Measurement Post-Treatment Latency Measurements at Timed Intervals Group1->Post_Treat_Measurement Group2->Post_Treat_Measurement Group3->Post_Treat_Measurement Data_Calculation Calculate %MPE Post_Treat_Measurement->Data_Calculation Dose_Response Generate Dose-Response Curves Data_Calculation->Dose_Response ED50_Determination Determine ED₅₀ Values Dose_Response->ED50_Determination Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) ED50_Determination->Statistical_Analysis

Caption: Thermal nociception experimental workflow.

References

validating DPDPE's selectivity for the delta-opioid receptor over mu and kappa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of [D-Penicillamine(2,5)]-enkephalin (DPDPE), a synthetic opioid peptide, and its selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). The following sections present quantitative data from binding affinity and functional assays, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways to objectively validate this compound's receptor selectivity.

Data Presentation: Quantitative Analysis of this compound's Receptor Selectivity

The selectivity of this compound is quantified through in vitro assays that measure its binding affinity (Ki) and functional potency (EC50) at each of the three major opioid receptors.

Opioid Receptor Binding Affinity of this compound

Binding affinity is a measure of how tightly a ligand binds to a receptor. The inhibition constant (Ki) is inversely related to affinity; a lower Ki value indicates a higher binding affinity. The data below, from studies on monkey brain membranes, demonstrates this compound's high affinity and selectivity for the delta-opioid receptor.

LigandMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)Selectivity (Mu/Delta)Selectivity (Kappa/Delta)Reference
This compound11001.45400~786-fold~3857-fold[Emmerson et al., 1994]

Citation: Emmerson, P. J., Liu, M. R., Woods, J. H., & Medzihradsky, F. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of pharmacology and experimental therapeutics, 271(3), 1630–1637.

Functional Activity of this compound at Opioid Receptors

Functional assays measure the biological response following ligand binding. The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency. The following data from a GTPγS binding assay in Chinese Hamster Ovary (CHO) cells expressing human opioid receptors illustrates this compound's functional selectivity.

LigandMu-Opioid Receptor (EC50, nM)Delta-Opioid Receptor (EC50, nM)Kappa-Opioid Receptor (EC50, nM)Selectivity (Mu/Delta)Selectivity (Kappa/Delta)Reference
This compound>100003.1>10000>3225-fold>3225-fold[Nagase et al., 2021]

Citation: Nagase, H., et al. (2021). Pharmacological Profiles of a Series of Novel Morphinan Derivatives and their Therapeutic Potential. ACS Omega, 6(13), 8975-8985.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from tissue or cells expressing the opioid receptors of interest (e.g., monkey brain cortex).

  • Radioligands selective for each receptor:

    • Mu: [³H]DAMGO

    • Delta: [³H]this compound

    • Kappa: [³H]U-69,593

  • Unlabeled this compound at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the selective radioligand and varying concentrations of unlabeled this compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is an indicator of receptor activation.

Objective: To determine the potency (EC50) and efficacy of this compound in activating mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes from cells stably expressing the human opioid receptors (e.g., CHO-hMOP, CHO-hDOP, CHO-hKOP).

  • [³⁵S]GTPγS.

  • GDP.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

  • Reaction: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined from the dose-response curve.

cAMP Inhibition Assay

Opioid receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Objective: To measure the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • This compound at various concentrations.

  • cAMP detection kit (e.g., based on HTRF, ELISA, or other detection methods).

Procedure:

  • Cell Stimulation: Cells are pre-treated with varying concentrations of this compound.

  • Adenylyl Cyclase Activation: Forskolin is added to stimulate the production of cAMP.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC50) is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and signaling pathways.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Membranes Opioid Receptor-Expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]DAMGO) Radioligand->Incubation This compound Unlabeled this compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow of a radioligand displacement binding assay.

GTP_gamma_S_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Membranes Opioid Receptor-Expressing Cell Membranes Incubation Incubate Membranes, [³⁵S]GTPγS, GDP, and this compound Membranes->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting EC50 Determine EC50 from Dose-Response Curve Counting->EC50

Caption: Workflow of a [³⁵S]GTPγS binding functional assay.

Opioid_Receptor_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: this compound-mediated signaling at the delta-opioid receptor.

Validating the Analgesic Pathway of DPDPE: A Comparative Guide to its Cross-Validation with Selective Opioid Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the analgesic effects of the delta-opioid receptor agonist, [D-Pen2,D-Pen5]enkephalin (DPDPE), and its cross-validation through the use of selective opioid receptor antagonists. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and pain research, offering a clear, data-driven overview of this compound's pharmacological profile.

The central principle of this guide is to demonstrate the selectivity of this compound for the delta-opioid receptor as the mechanism for its analgesic properties. This is achieved by systematically examining the ability of selective antagonists for delta (δ), mu (μ), and kappa (κ) opioid receptors to block this compound-induced analgesia.

Quantitative Analysis of Antagonist Potency against this compound-induced Analgesia

The following table summarizes the quantitative data from preclinical studies, showcasing the potency of various selective opioid antagonists in reversing the analgesic effects of this compound. The data is primarily derived from thermal nociceptive assays, such as the hot-plate and tail-flick tests. A significant increase in the ED50 value (the dose required to produce a half-maximal analgesic effect) of this compound in the presence of an antagonist indicates a successful blockade of its action.

AgonistAntagonistAntagonist TypeTest AssayThis compound ED50 (nmol, i.c.v.) Without AntagonistThis compound ED50 (nmol, i.c.v.) With AntagonistFold Increase in ED50
This compoundNaltrindoleSelective δHot-Plate291103.8
This compoundCTAPSelective μHot-Plate29311.1
This compoundnor-BNISelective κTail-FlickNot significantly affectedNot significantly affected~1

Data compiled from studies demonstrating the selective antagonism of this compound's analgesic effects. The fold increase is a measure of the antagonist's potency in blocking the analgesic effect.

Experimental Protocols

The validation of this compound's analgesic mechanism relies on standardized and reproducible experimental protocols. The following methodologies are representative of the key experiments cited in the literature.

Hot-Plate Test

The hot-plate test is a widely used method to assess the response to a thermal pain stimulus.[4]

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The apparatus is enclosed by a transparent cylinder to keep the animal on the heated surface.

  • Procedure:

    • Animals (typically mice or rats) are individually placed on the hot-plate surface.

    • The latency to the first sign of nociception is recorded. Nociceptive responses include licking of the hind paws, flicking of the paws, or jumping.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • A baseline latency is determined for each animal before any drug administration.

    • Following the administration of the antagonist (e.g., naltrindole, CTAP) and subsequently this compound via the desired route (e.g., intracerebroventricular), the test is repeated at predefined time points.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. ED50 values are then calculated from the dose-response curves.

Tail-Flick Test

The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.[5][6][7]

  • Apparatus: A tail-flick meter that focuses a beam of high-intensity light onto the animal's tail.

  • Procedure:

    • The animal (typically a rat or mouse) is gently restrained, with its tail exposed to the apparatus.

    • The light beam is focused on a specific point on the tail, and a timer is initiated.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time (e.g., 10-15 seconds) is employed to avoid tissue damage.

    • Baseline latencies are established before drug administration.

    • Antagonists and this compound are administered, and tail-flick latencies are re-measured at set intervals.

  • Data Analysis: Similar to the hot-plate test, data is often converted to %MPE, and dose-response curves are generated to determine ED50 values.

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its cross-validation.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds Gi_Go Gi/Go Protein (αβγ) DOR->Gi_Go Activates G_alpha Gα-GTP Gi_Go->G_alpha G_betagamma Gβγ Gi_Go->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release G_alpha->AC Inhibits G_betagamma->K_channel Opens G_betagamma->Ca_channel Closes Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: this compound Signaling Pathway.

G cluster_groups Treatment Administration start Start: Acclimatize Animals baseline Measure Baseline Nociceptive Threshold (Hot-Plate or Tail-Flick) start->baseline grouping Divide into Treatment Groups baseline->grouping control Vehicle Control grouping->control Group 1 antagonist Administer Selective Antagonist (e.g., Naltrindole, CTAP, nor-BNI) grouping->antagonist Groups 2, 3, 4... This compound Administer this compound control->this compound antagonist->this compound post_treatment Measure Post-Treatment Nociceptive Threshold This compound->post_treatment analysis Data Analysis: Calculate ED50 & Fold Shift post_treatment->analysis end End: Conclude Selectivity analysis->end

Caption: Experimental Workflow for Cross-Validation.

Conclusion

The presented data from preclinical studies, utilizing selective opioid receptor antagonists, provides robust evidence for the mechanism of action of this compound. The significant and selective blockade of this compound-induced analgesia by the delta-opioid antagonist naltrindole, coupled with the lack of effect from mu and kappa-selective antagonists, confirms that this compound's analgesic properties are mediated through the delta-opioid receptor. This foundational knowledge is critical for the ongoing research and development of selective delta-opioid agonists as a potential class of analgesics with a distinct pharmacological profile.

References

A Comparative Analysis of DPDPE Efficacy Against Other Synthetic Opioid Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a highly selective delta (δ)-opioid receptor agonist, with other key synthetic opioid peptides. The comparison focuses on quantitative data from in vitro and in vivo studies, detailing the experimental protocols used to generate this data. This document is intended for researchers, scientists, and professionals in the field of pharmacology and drug development.

Introduction to Synthetic Opioid Peptides

The opioid system, comprising opioid receptors (mu, delta, and kappa) and their endogenous peptide ligands (endorphins, enkephalins, and dynorphins), is a critical regulator of pain and emotion.[1] Synthetic opioid peptides are designed to mimic the action of these endogenous peptides, often with enhanced selectivity, potency, and metabolic stability.[1][2] this compound is a prototypical selective δ-opioid receptor agonist peptide, widely used as a research tool to investigate the physiological roles of the δ-receptor.[3] Its efficacy is often benchmarked against other synthetic peptides that target different opioid receptors, such as DAMGO for the mu (μ)-opioid receptor and U-50,488 for the kappa (κ)-opioid receptor.[4][5] Understanding the comparative efficacy of these peptides is crucial for developing novel analgesics with improved side-effect profiles.[1][2]

Quantitative Efficacy Comparison

The efficacy and potency of opioid peptides are determined through various in vitro and in vivo assays. The table below summarizes key quantitative data for this compound and other representative synthetic opioid peptides.

Peptide/CompoundPrimary Receptor TargetAssayParameterValueReference(s)
This compound δ (Delta)Mouse Vas DeferensEC₅₀5.2 nM
δ (Delta)Radioligand Binding (hDOR)Kᵢ0.43 - 0.57 nM[6]
μ (Mu)Radioligand Binding (hMOR)Kᵢ> 1000 nM[3][6]
DAMGO μ (Mu)[³⁵S]GTPγS Bindingτ (Efficacy)28.5[4]
μ (Mu)Radioligand Binding (hMOR)Kᵢ1.18 nM[7]
δ (Delta)Radioligand Binding (hDOR)Kᵢ1430 nM[7]
U-50,488H κ (Kappa)Nociceptive Testing (in vivo)-Attenuates pain[5]
κ (Kappa)Radioligand Binding (hKOR)Kᵢ~110 nM[8]
κ (Kappa)Tail Flick Assay (in vivo)Potency~10x less potent than novel analogs[9]
Morphine μ (Mu)[³⁵S]GTPγS Bindingτ (Efficacy)5.2[4]
μ (Mu)Radioligand Binding (hMOR)Kᵢ0.213 nM[8]
MT-45 μ (Mu)DMR Assay (hMOR)EfficacySlightly higher than Morphine[10]
  • EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates higher potency.

  • Kᵢ (Inhibition constant): Indicates the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies higher binding affinity.

  • τ (Operational Efficacy): A measure of the intrinsic efficacy of an agonist, reflecting its ability to produce a response following receptor binding.

Key Experimental Protocols

The data presented above are derived from established pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of a test peptide (e.g., this compound) for a specific opioid receptor subtype (e.g., δ-opioid receptor).

Methodology:

  • Membrane Preparation: Cells or tissues expressing the target opioid receptor are homogenized and centrifuged to isolate cell membranes, which are rich in receptors.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]this compound for δ-receptors, [³H]DAMGO for μ-receptors) known to bind specifically to the target receptor.[6]

  • Incubation: Various concentrations of the unlabeled test peptide are added to the mixture to compete with the radioligand for receptor binding sites.

  • Separation and Quantification: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radiolabeled ligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Cell/Tissue Homogenization prep2 Centrifugation & Isolation of Receptor Membranes prep1->prep2 assay1 Incubate Membranes with: - Radiolabeled Ligand ([³H]L) - Unlabeled Test Peptide (L) prep2->assay1 assay2 Competitive Binding (L competes with L) assay1->assay2 assay3 Rapid Filtration to Separate Bound from Unbound [³H]L* assay2->assay3 analysis1 Scintillation Counting (Measure Radioactivity) assay3->analysis1 analysis2 Calculate IC₅₀ analysis1->analysis2 analysis3 Determine Kᵢ using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins following agonist binding to a G-protein-coupled receptor (GPCR), such as an opioid receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an opioid agonist in activating G-proteins.

Methodology:

  • Membrane Preparation: As with the binding assay, membranes containing the opioid receptor of interest are prepared.

  • Assay Mixture: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state) and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Agonist Stimulation: Varying concentrations of the test agonist (e.g., DAMGO) are added. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.[11]

  • Separation and Quantification: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via filtration.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The data is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined. Efficacy is often expressed as a percentage of the stimulation produced by a standard full agonist.[12]

In Vivo Antinociception Assays (e.g., Tail-Flick Test)

These assays assess the analgesic (pain-relieving) properties of a compound in animal models.

Objective: To measure the in vivo analgesic efficacy of a synthetic opioid peptide.

Methodology:

  • Animal Acclimatization: Rodents (typically mice or rats) are acclimatized to the testing environment.

  • Baseline Measurement: A baseline pain response latency is measured. In the tail-flick test, a focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away is recorded.

  • Compound Administration: The test compound (e.g., this compound) is administered, typically via intracerebroventricular (i.c.v.) or subcutaneous (s.c.) injection.[3]

  • Post-treatment Measurement: At specific time intervals after administration, the pain response latency is measured again.

  • Data Analysis: The analgesic effect is often calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 A cut-off time is used to prevent tissue damage.

Signaling Pathways

Opioid receptors are inhibitory G-protein-coupled receptors (GPCRs). Upon activation by an agonist like this compound, they initiate a signaling cascade that leads to a reduction in neuronal excitability, which underlies their analgesic effects.

G cluster_effects Cellular Effects agonist Opioid Agonist (e.g., this compound) receptor Opioid Receptor (GPCR) agonist->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels g_beta_gamma->ion_channel Modulates k_channel K⁺ Channel (GIRK) ca_channel Ca²⁺ Channel camp cAMP ac->camp Produces effect1 ↓ cAMP Production effect2 ↑ K⁺ Efflux (Hyperpolarization) effect3 ↓ Ca²⁺ Influx effect4 ↓ Neurotransmitter Release

Caption: General Opioid Receptor Signaling Pathway.

Pathway Description:

  • Agonist Binding: A synthetic opioid peptide like this compound binds to its specific receptor (e.g., δ-opioid receptor) on the neuronal cell surface.

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating an associated inhibitory G-protein (Gi/o).[11]

  • Subunit Dissociation: The activated G-protein releases its bound GDP, binds GTP, and dissociates into two active subunits: Gαi/o-GTP and Gβγ.

  • Downstream Effects:

    • The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11]

    • The Gβγ subunit directly interacts with ion channels. It opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ions to flow out of the cell. It also inhibits voltage-gated calcium channels, reducing calcium influx.[11]

  • Neuronal Inhibition: The combined effect of potassium efflux (which hyperpolarizes the cell) and reduced calcium influx (which is necessary for vesicle fusion) is a decrease in the release of neurotransmitters, leading to a reduction in neuronal excitability and the ultimate analgesic effect.

References

A Researcher's Guide: Validating DPDPE-Mediated Physiological Responses with Naloxone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a physiological response is mediated by the delta-opioid receptor (DOR) is paramount. The prototypical DOR agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE), is a cornerstone of this research. This guide provides a comprehensive comparison of the use of the non-selective opioid antagonist, naloxone, versus more selective antagonists for the validation of this compound-induced physiological effects, supported by experimental data and detailed protocols.

The Role of Antagonists in Validating this compound Responses

To ascertain that an observed physiological effect of this compound is indeed mediated by the delta-opioid receptor, it is standard practice to demonstrate that this effect can be blocked or reversed by a DOR antagonist. An ideal antagonist for such validation studies would be potent, specific for the DOR, and competitive in its mechanism of action.

Naloxone: The Non-Selective Workhorse

Naloxone is a widely used opioid antagonist that competitively blocks not only delta-opioid receptors but also mu- and kappa-opioid receptors. Its broad-spectrum activity can be both an advantage and a significant limitation in preclinical research.

Advantages of Naloxone:
  • Wide Availability and Historical Data: Naloxone is readily available and has been used extensively in opioid research, providing a large body of historical data for comparison.

  • Broad-Spectrum Blockade: In initial screening, its ability to antagonize effects can quickly suggest the involvement of the opioid system in general.

Limitations of Naloxone:
  • Lack of Selectivity: Its primary drawback is its inability to definitively attribute a response to the delta-opioid receptor alone. Blockade by naloxone only confirms that an opioid receptor is involved.

  • Lower Affinity for Delta-Opioid Receptors: Naloxone exhibits a lower affinity for delta-opioid receptors compared to mu-opioid receptors, potentially requiring higher concentrations to achieve effective antagonism of this compound's effects. This can increase the risk of off-target effects.

Naltrindole: A More Selective Alternative

Naltrindole is a potent and highly selective antagonist for the delta-opioid receptor. This selectivity makes it a superior tool for specifically implicating the DOR in a physiological response.

Advantages of Naltrindole:
  • Potency: It is a potent antagonist, often effective at lower concentrations than naloxone for blocking DOR-mediated effects.

Quantitative Comparison of Naloxone and Alternatives

The following tables summarize the quantitative data on the binding affinities and antagonist potencies of naloxone and the selective delta-opioid antagonist, naltrindole.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

AntagonistDelta-Opioid Receptor (DOR)Mu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Reference(s)
Naloxone 375.19.6[1]
Naltrindole 0.098.12.7[1]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism of this compound-Induced Analgesia (Intrathecal Administration in Rats)

AntagonistIC50 (µg)Reference(s)
Naloxone 2.1 - 5.4[2]
Naltrindole 4.0[2]

IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%.

This compound Signaling Pathways and Antagonist Action

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the DOR primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Furthermore, this compound can trigger β-arrestin-dependent signaling pathways, which can lead to receptor internalization and activation of other signaling molecules like extracellular signal-regulated kinase (ERK).

Naloxone, as a competitive antagonist, binds to the same site on the delta-opioid receptor as this compound but does not activate the receptor. By occupying the binding site, it prevents this compound from initiating these downstream signaling cascades.

DPDPE_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_barrestin β-Arrestin Signaling This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds & Activates Naloxone Naloxone Naloxone->DOR Binds & Blocks G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Phosphorylation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruitment Beta_Arrestin->DOR ERK ERK Activation Beta_Arrestin->ERK Internalization Receptor Internalization Beta_Arrestin->Internalization

This compound Signaling and Naloxone Blockade.

Experimental Workflows and Protocols

The following sections detail experimental workflows and protocols for validating this compound-mediated physiological responses using naloxone.

Analgesia (Nociception)

A common method to assess this compound-induced analgesia is the hot-plate test in rodents.

Analgesia_Workflow cluster_protocol Hot-Plate Test Protocol Start Acclimatize Animal to Hot Plate (e.g., 55°C) Baseline Measure Baseline Paw Lick Latency Start->Baseline Treatment Administer Vehicle, Naloxone, or Naltrindole Baseline->Treatment Agonist Administer this compound Treatment->Agonist Test Measure Post-Treatment Paw Lick Latency at Timed Intervals Agonist->Test Analysis Compare Latencies Between Treatment Groups Test->Analysis

Workflow for Validating this compound-Induced Analgesia.

Experimental Protocol: Hot-Plate Test in Rats

  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Apparatus: A hot-plate analgesia meter is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Rats are placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking or jumping) is recorded. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

    • A baseline latency is determined for each animal.

    • Animals are divided into treatment groups:

      • Group 1: Vehicle control + this compound

      • Group 2: Naloxone + this compound

      • Group 3: Naltrindole + this compound

    • Antagonists (e.g., naloxone, 1 mg/kg; naltrindole, 1 mg/kg) or vehicle are administered intraperitoneally (i.p.) 15 minutes before this compound.

    • This compound (e.g., 10 mg/kg, i.p.) is administered.

    • Paw lick latencies are measured at various time points post-DPDPE administration (e.g., 15, 30, 60, and 90 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the antagonists.

Neuroendocrine Regulation

This compound has been shown to affect the release of hormones such as luteinizing hormone (LH). Naloxone can be used to validate the involvement of opioid receptors in this process.

Experimental Protocol: this compound-Induced Inhibition of LH Surge in Female Rats [3]

  • Animals: Adult female Sprague-Dawley rats exhibiting regular 4-day estrous cycles are used.

  • Procedure:

    • On the day of proestrus, animals are administered either vehicle, this compound alone, or this compound in combination with naloxone.

    • This compound (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) at 13:00 h.

    • Naloxone (e.g., 1 mg/kg, i.p.) is co-administered with this compound.

    • Blood samples are collected hourly from 15:00 h to 19:00 h via an indwelling atrial cannula.

    • Plasma LH concentrations are determined by radioimmunoassay (RIA).

  • Data Analysis: LH levels are compared between the different treatment groups to determine if naloxone reverses the this compound-induced suppression of the LH surge.

Cardiovascular Function

The effects of this compound on cardiovascular parameters can be validated using naloxone in anesthetized or conscious animal models.

Experimental Protocol: Cardiovascular Effects in Anesthetized Rats

  • Animals: Male Wistar rats (300-350g) are anesthetized (e.g., with urethane).

  • Surgical Preparation: The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively. ECG leads are placed to monitor heart rate.

  • Procedure:

    • After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

    • Animals are pretreated with either vehicle or naloxone (e.g., 1 mg/kg, i.v.).

    • This compound is administered intravenously (i.v.) in increasing doses.

    • MAP and HR are continuously monitored.

  • Data Analysis: Dose-response curves for the effects of this compound on MAP and HR are constructed in the presence and absence of naloxone to assess for a rightward shift, indicative of competitive antagonism.

Gastrointestinal Motility

This compound can inhibit gastrointestinal transit, an effect that can be validated by naloxone.

Experimental Protocol: Gastrointestinal Transit in Mice

  • Animals: Male Swiss-Webster mice (20-25g) are fasted overnight with free access to water.

  • Procedure:

    • Mice are administered vehicle, naloxone, or naltrindole subcutaneously (s.c.).

    • After a pretreatment period (e.g., 15 minutes), this compound is administered (s.c.).

    • Immediately after this compound administration, a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) is administered orally (p.o.).

    • After a set time (e.g., 20 minutes), the animals are euthanized, and the small intestine is carefully removed.

    • The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. The effects of the antagonists on this compound-induced inhibition of transit are then compared.

Conclusion and Recommendations

While naloxone is a useful tool for initial investigations into the involvement of the opioid system in a this compound-mediated physiological response, its lack of selectivity is a significant limitation for definitively implicating the delta-opioid receptor. For robust and specific validation of this compound's effects, the use of a highly selective DOR antagonist like naltrindole is strongly recommended.

When designing experiments, researchers should consider the following:

  • Dose-Response Studies: Conduct full dose-response curves for this compound in the presence and absence of the antagonist to demonstrate competitive antagonism.

  • Appropriate Controls: Always include vehicle controls for both the agonist and the antagonist.

  • Selective Antagonists: Whenever possible, use a selective antagonist like naltrindole to confirm that the observed effect is specifically mediated by the delta-opioid receptor.

  • Consider pA2 Analysis: For a more rigorous quantitative measure of antagonist potency, consider performing a Schild analysis to determine the pA2 value.

By employing these rigorous experimental designs and choosing the appropriate antagonist, researchers can confidently validate and characterize the physiological responses mediated by the delta-opioid receptor agonist, this compound.

References

DPDPE Versus Morphine: A Comparative Analysis of Antinociceptive Properties

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals, this report provides a comprehensive comparison of the antinociceptive properties of the selective delta-opioid receptor agonist DPDPE and the classic mu-opioid receptor agonist, morphine. This analysis is supported by a review of experimental data on their potency, efficacy, and side-effect profiles, alongside detailed methodologies of key preclinical assays.

Executive Summary

Morphine, a potent mu-opioid receptor (MOR) agonist, has long been the gold standard for managing severe pain. However, its clinical utility is often limited by a range of adverse effects, including respiratory depression, constipation, and the potential for addiction. This has driven the search for safer analgesics. This compound ([D-Pen²,D-Pen⁵]enkephalin), a highly selective agonist for the delta-opioid receptor (DOR), represents a promising alternative. Preclinical studies suggest that activation of DORs can produce significant antinociception with a potentially more favorable side-effect profile compared to MOR agonists. This guide provides a detailed, evidence-based comparison of these two compounds to inform future research and drug development efforts.

Quantitative Comparison of Antinociceptive Potency

The antinociceptive effects of this compound and morphine have been evaluated in various animal models using standardized pain assays such as the tail-flick and hot-plate tests. The median effective dose (ED50) is a common measure of potency, representing the dose required to produce a therapeutic effect in 50% of the subjects.

CompoundTestAnimal ModelRoute of AdministrationED50Reference
Morphine Tail-FlickRat (Male)Intravenous (i.v.)1.8 mg/kg[1]
Morphine Tail-FlickRat (Female)Intravenous (i.v.)1.4 mg/kg[1]
Morphine Hot-PlateRat (Male)Intravenous (i.v.)8.4 mg/kg[1]
Morphine Hot-PlateRat (Female)Intravenous (i.v.)10.6 mg/kg[1]
This compound Tail-FlickMouseIntracerebroventricular (i.c.v.)Less potent than morphineNot explicitly quantified in comparative studies found
This compound Hot-PlateMouseIntracerebroventricular (i.c.v.)Less potent than morphineNot explicitly quantified in comparative studies found

Note: Direct comparative studies providing ED50 values for both this compound and morphine under identical experimental conditions are limited in the reviewed literature. The data presented for morphine provides a benchmark for its potency. Studies consistently indicate that this compound is less potent than morphine in producing antinociception in acute thermal pain models.

Comparative Side-Effect Profile

A major impetus for investigating DOR agonists like this compound is the potential for a reduced burden of side effects compared to MOR agonists.

Side EffectMorphine (MOR Agonist)This compound (DOR Agonist)
Respiratory Depression Significant risk, a primary cause of overdose mortality.Generally considered to have a lower risk of respiratory depression.
Gastrointestinal Effects Pronounced constipation due to inhibition of gut motility.Reduced gastrointestinal side effects compared to morphine.
Addiction and Reward High potential for abuse and addiction, mediated by the brain's reward pathways.Exhibits lower abuse potential in preclinical models.
Sedation Common side effect.May cause sedation, but often to a lesser degree than morphine at equianalgesic doses.

Signaling Pathways

The distinct pharmacological profiles of this compound and morphine arise from their selective activation of different opioid receptor subtypes, which in turn trigger unique intracellular signaling cascades.

This compound: Delta-Opioid Receptor (DOR) Signaling

This compound's antinociceptive effects are mediated through the activation of DORs, which are G-protein coupled receptors (GPCRs).

DOR_Signaling This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR G_protein Gi/o Protein DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia Antinociception Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Caption: this compound-mediated DOR signaling pathway.

Morphine: Mu-Opioid Receptor (MOR) Signaling

Morphine exerts its potent analgesic effects by activating MORs, which also belong to the GPCR family.

MOR_Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR G_protein Gi/o Protein MOR->G_protein Activation Side_Effects Adverse Effects (e.g., Respiratory Depression) MOR->Side_Effects AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia Antinociception Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Caption: Morphine-mediated MOR signaling pathway.

Experimental Protocols

Standardized behavioral assays are crucial for evaluating the antinociceptive properties of compounds. The tail-flick and hot-plate tests are widely used to assess responses to thermal pain stimuli.

Tail-Flick Test

Objective: To measure the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus. This test primarily assesses spinal reflexes.

Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are allowed to acclimatize to the testing room for at least 30 minutes before the experiment.[2]

  • Restraint: The animal is gently restrained, often in a specialized device, with its tail exposed.[3]

  • Stimulus Application: A focused beam of high-intensity light is directed onto a specific portion of the animal's tail.[4][5]

  • Latency Measurement: The time from the onset of the light stimulus to the reflexive flick or withdrawal of the tail is recorded as the tail-flick latency.

  • Cut-off Time: A pre-determined cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[2][6] If the animal does not respond within this time, the stimulus is removed, and the maximum latency is recorded.

  • Drug Administration: The test compound (this compound or morphine) or vehicle is administered via the desired route (e.g., intravenous, subcutaneous, intracerebroventricular).

  • Post-treatment Measurement: Tail-flick latencies are measured at specific time points after drug administration to determine the onset, peak, and duration of the antinociceptive effect.

Hot-Plate Test

Objective: To assess the animal's response to a constant, noxious thermal stimulus applied to the paws. This test involves supraspinal (brain and spinal cord) pathways.[7]

Methodology:

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-56°C).[8][9] The animal is confined to the surface by a clear cylindrical enclosure.[8]

  • Animal Placement: The animal is gently placed on the heated surface of the hot plate.

  • Response Latency: The time until the animal exhibits a nociceptive response, such as licking a hind paw, shaking a paw, or jumping, is recorded.[8]

  • Cut-off Time: A maximum exposure time (e.g., 30-60 seconds) is set to prevent injury.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Post-treatment Measurement: The latency to respond is measured at various time points after drug administration to evaluate the antinociceptive effect.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative antinociceptive study.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Nociceptive Testing (Tail-Flick / Hot-Plate) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization drug_admin Drug Administration (this compound, Morphine, Vehicle) randomization->drug_admin post_testing Post-Treatment Nociceptive Testing (at various time points) drug_admin->post_testing side_effects Side Effect Monitoring drug_admin->side_effects data_analysis Data Analysis (e.g., ED50 calculation) post_testing->data_analysis conclusion Conclusion data_analysis->conclusion side_effects->conclusion

Caption: Typical workflow for a comparative study.

Conclusion

The comparative analysis of this compound and morphine highlights a classic trade-off in opioid pharmacology: the potent and broad-spectrum analgesia of a MOR agonist versus the potentially safer but less potent profile of a DOR agonist. While morphine remains a cornerstone of pain management, its significant side effects necessitate the development of alternatives. This compound, and other selective DOR agonists, offer a promising therapeutic strategy, particularly for chronic pain states where a reduction in adverse effects is paramount. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of targeting the delta-opioid receptor for the management of pain.

References

Assessing the Specificity of DPDPE: A Comparison Guide Using Receptor Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of the delta-opioid receptor agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE), by examining its performance in wild-type versus mu-, delta-, and kappa-opioid receptor knockout mouse models. The data presented herein, derived from key peer-reviewed studies, offers a comprehensive overview of this compound's on-target and off-target effects, crucial for its evaluation as a selective pharmacological tool and potential therapeutic agent.

Executive Summary

This compound is a prototypical selective delta-opioid receptor (DOR) agonist. However, in vivo studies using receptor knockout mice have revealed a more complex pharmacological profile. While this compound's primary analgesic effects are mediated through the delta-opioid receptor, evidence suggests that at higher doses, it can engage mu-opioid receptors (MOR) to produce analgesia, particularly in thermal pain assays. Studies in kappa-opioid receptor (KOR) knockout mice are less prevalent in the literature, but binding affinity data indicate a very low affinity of this compound for this receptor, suggesting minimal in vivo cross-reactivity. This guide synthesizes the available experimental data to provide a clear comparison of this compound's activity across these key opioid receptor systems.

Quantitative Data Comparison

The following tables summarize the binding affinity and analgesic effects of this compound in wild-type and opioid receptor knockout mice.

Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors in Wild-Type Mouse Brain

Receptor SubtypeKi (nM)Reference
Delta (δ)1.8[1]
Mu (μ)742[1]
Kappa (κ)>100,000[1]

Lower Ki values indicate higher binding affinity.

Table 2: Analgesic Effects of this compound in Opioid Receptor Knockout Mice (Tail-Immersion Test)

Mouse GenotypeThis compound-Induced AnalgesiaInterpretationReference
Wild-Type (WT)PresentThis compound is analgesic[2]
Delta-Opioid Receptor Knockout (DOR-KO)AbsentAnalgesia is DOR-dependent[2]
Mu-Opioid Receptor Knockout (MOR-KO)PresentAnalgesia can occur without MORs[2]

Table 3: Analgesic Effects of this compound in Opioid Receptor Knockout Mice (Hotplate Test)

Mouse GenotypeThis compound-Induced AnalgesiaInterpretationReference
Wild-Type (WT)PresentThis compound is analgesic[2]
Delta-Opioid Receptor Knockout (DOR-KO)Significantly ReducedPrimary analgesic effect is DOR-dependent[2]
Mu-Opioid Receptor Knockout (MOR-KO)Present (at higher doses)Suggests MOR-mediated off-target effects[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Opioid Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

  • Tissue Preparation: Brains from adult wild-type mice (e.g., C57BL/6) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

  • Assay Conditions: Membrane preparations are incubated with a specific radioligand for each receptor type ([³H]DAMGO for MOR, [³H]this compound or [³H]naltrindole for DOR, and [³H]U-69,593 for KOR) and varying concentrations of unlabeled this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment
  • Animal Models: Adult male and female wild-type, DOR-knockout, and MOR-knockout mice on a C57BL/6 background are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in saline and administered via intracerebroventricular (i.c.v.) injection. Doses typically range from 5 to 45 µg per mouse.[1]

  • Tail-Immersion Test: The distal portion of the mouse's tail is immersed in a water bath maintained at a constant temperature (e.g., 52°C). The latency to tail withdrawal is measured. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

  • Hotplate Test: Mice are placed on a metal surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., hind paw licking or jumping) is recorded. A cut-off time (e.g., 30 seconds) is employed to prevent injury.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the experimental workflow for assessing its specificity.

This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to Gi_o Gi/o Protein DOR->Gi_o Activates MAPK_ERK MAPK/ERK Pathway DOR->MAPK_ERK Activates PLC Phospholipase C (PLC) DOR->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Analgesia Analgesia & Other Cellular Effects PKA->Analgesia MAPK_ERK->Analgesia PLC->Analgesia

Caption: this compound Canonical and Non-Canonical Signaling Pathways.

cluster_0 Animal Groups cluster_1 Behavioral Assays cluster_2 Biochemical Assays WT Wild-Type Mice DPDPE_Admin This compound Administration (i.c.v.) WT->DPDPE_Admin MOR_KO MOR-KO Mice MOR_KO->DPDPE_Admin DOR_KO DOR-KO Mice DOR_KO->DPDPE_Admin KOR_KO KOR-KO Mice (Hypothetical) KOR_KO->DPDPE_Admin Tail_Flick Tail-Immersion Test DPDPE_Admin->Tail_Flick Hot_Plate Hotplate Test DPDPE_Admin->Hot_Plate Binding_Assay Receptor Binding Assay (Brain Membranes) DPDPE_Admin->Binding_Assay GTP_Assay [³⁵S]GTPγS Binding Assay DPDPE_Admin->GTP_Assay Analysis Data Analysis & Comparison Tail_Flick->Analysis Hot_Plate->Analysis Binding_Assay->Analysis GTP_Assay->Analysis

Caption: Experimental Workflow for Assessing this compound Specificity.

Discussion and Conclusion

The evidence from studies utilizing opioid receptor knockout mice strongly supports the classification of this compound as a delta-opioid receptor-selective agonist. The complete or significant attenuation of its analgesic effects in DOR-knockout mice confirms that its primary mechanism of action is through this receptor.[2]

However, the persistence of analgesic effects in MOR-knockout mice in the tail-immersion test, and to a lesser extent in the hotplate test, suggests that at the doses required for a robust analgesic response, this compound's selectivity in vivo may not be absolute.[2] The high Ki value for the mu receptor indicates a much lower affinity compared to the delta receptor, suggesting that these mu-mediated effects are likely only observed at supra-physiological concentrations.[1]

The extremely low affinity for the kappa receptor, as indicated by the Ki value exceeding 100,000 nM, makes it highly improbable that this compound has any significant physiological or pharmacological effects through this receptor.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of DPDPE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of DPDPE ([D-Pen2,D-Pen5]enkephalin), a synthetic opioid peptide widely used in scientific research. Adherence to these guidelines will help safeguard personnel and the environment.

This compound is classified as having acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible research.

Quantitative Data and Chemical Identifiers

For easy reference, the following table summarizes key quantitative and identifying information for this compound.

IdentifierValue
CAS Number 88373-73-3[1]
Molecular Formula C30H39N5O7S2[1]
Molecular Weight 645.79 g/mol [1]
GHS Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]

Note: The hazard classification is based on the this compound base compound. The trifluoroacetate salt may have a different classification; always consult the specific Safety Data Sheet (SDS) for the product in use.[2]

Experimental Protocol: this compound Waste Disposal Workflow

The following protocol outlines the detailed methodology for the proper disposal of this compound from a laboratory setting. This procedure is designed to mitigate risks and ensure compliance with safety regulations.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat

Waste Segregation and Collection
  • Solid Waste:

    • Collect all this compound-contaminated solid waste, including unused powder, contaminated labware (e.g., weigh boats, pipette tips), and absorbent materials from spill clean-ups, in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all this compound-contaminated liquid waste, including unused solutions and solvent rinses, in a designated, clearly labeled hazardous waste container.

    • The container should be shatter-proof and compatible with the solvents used. Do not mix incompatible waste streams.

  • Sharps Waste:

    • Dispose of any this compound-contaminated sharps (e.g., needles, syringes) in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

Waste Labeling

All this compound waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "[D-Pen2,D-Pen5]enkephalin (this compound)"

  • The specific hazards: "Acutely Toxic," "Aquatic Hazard"

  • The accumulation start date

  • The laboratory or department of origin

Temporary Storage
  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and drains, and ideally have secondary containment.

  • Do not accumulate large quantities of waste. Follow your institution's guidelines for waste pickup schedules.

Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • This compound waste must be disposed of at an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DPDPE_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (e.g., powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinses) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs final_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->final_disposal

Caption: A flowchart illustrating the step-by-step procedure for segregating and disposing of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most current information.

References

Safeguarding Researchers: A Comprehensive Guide to Handling DPDPE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent synthetic peptides like DPDPE ([D-Pen2,D-Pen5]enkephalin). This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Essential Safety and Handling Data

A clear understanding of the quantitative safety parameters for this compound is crucial for minimizing risk. The following table summarizes key data for the handling, storage, and exposure considerations for this selective δ-opioid receptor agonist.

ParameterValueSource
Storage Temperature (Lyophilized Powder) -20°C (long-term)[1]
Storage Temperature (in Solvent) -80°C[1]
Occupational Exposure Limit (OEL) Not EstablishedN/A
Solubility in Water Up to 1 mg/mL[2]

Note on Occupational Exposure Limit (OEL): As is common for many research compounds, a specific OEL for this compound has not been established. In such cases, a precautionary approach using the principle of "As Low As Reasonably Practicable" (ALARP) for exposure should be adopted. This involves implementing robust engineering controls and stringent personal protective equipment protocols to minimize any potential contact.

Procedural Guidance for Safe Handling of this compound

Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound from receipt to disposal.

Personal Protective Equipment (PPE)

The primary line of defense against exposure is the consistent and correct use of appropriate PPE.

  • Eye Protection: Wear safety goggles with side-shields to protect against splashes.

  • Hand Protection: Use protective gloves (e.g., nitrile) at all times.

  • Body Protection: A lab coat or impervious clothing is mandatory to protect the skin.

  • Respiratory Protection: In situations where aerosols or dust may be generated (e.g., weighing lyophilized powder), a suitable respirator should be used within a certified chemical fume hood.

Handling and Preparation of this compound Solutions
  • Controlled Environment: All handling of this compound, especially the lyophilized powder, should be conducted in a designated area, such as a chemical fume hood or a glove box, to prevent inhalation of airborne particles.

  • Weighing: When weighing the lyophilized powder, use a containment system like a ventilated balance safety enclosure to minimize the risk of generating dust.

  • Reconstitution: To reconstitute this compound, slowly add the desired solvent (e.g., sterile water) to the vial. Sonication may be used to aid dissolution. Avoid shaking, which can cause the peptide to degrade.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound solution into smaller, single-use volumes for storage.

Storage Procedures

Proper storage is essential to maintain the integrity and stability of this compound.

  • Lyophilized Powder: Store in a tightly sealed container at -20°C for long-term stability.

  • Reconstituted Solutions: For optimal stability, store aliquots of this compound in solution at -80°C.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth or absorbent paper to avoid generating dust.

  • Decontamination:

    • Carefully clean the spill area with a suitable deactivating agent, such as a 10% bleach solution, followed by a neutralizing agent like sodium thiosulfate.

    • Wipe the area with detergent and water.

    • All materials used for cleanup (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.

Disposal of this compound Waste

All waste containing this compound must be treated as hazardous and disposed of according to institutional and local regulations. The primary goal of disposal is to render the opioid peptide "non-retrievable".

  • Segregation: All this compound waste, including empty vials, contaminated PPE, and solutions, must be segregated from general laboratory waste in clearly labeled hazardous waste containers.

  • Chemical Deactivation of Aqueous Waste:

    • For aqueous solutions containing this compound, a chemical deactivation step is recommended before collection by a licensed waste disposal service. This can be achieved by treating the solution with an oxidizing agent, such as a 10% bleach solution, for a sufficient contact time (e.g., several hours) to degrade the peptide.

    • Following deactivation, the solution should be neutralized to a pH between 6 and 8 before being collected as hazardous chemical waste.

  • Adsorption of Liquid Waste: Alternatively, liquid waste can be rendered non-retrievable by adsorbing it onto a material like activated charcoal. The resulting slurry should be collected as solid hazardous waste.[3]

  • Solid Waste: All solid waste, including vials and contaminated labware, should be placed in a designated, sealed hazardous waste container for incineration by a licensed disposal facility.

  • Regulatory Compliance: Always adhere to your institution's specific guidelines for hazardous waste disposal and any applicable federal, state, and local regulations. For research-use opioid compounds, consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations.

Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.

DPDPE_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal cluster_spill Spill Response prep_start Don PPE weigh Weigh this compound in Containment prep_start->weigh reconstitute Reconstitute with Solvent weigh->reconstitute aliquot Aliquot for Storage reconstitute->aliquot experiment Conduct Experiment aliquot->experiment segregate Segregate Waste experiment->segregate deactivate Deactivate/Adsorb Liquid Waste segregate->deactivate collect Collect in Hazardous Waste Container deactivate->collect dispose Dispose via EHS collect->dispose spill_event Spill Occurs contain Contain Spill spill_event->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill Dispose of Cleanup Materials decontaminate->dispose_spill dispose_spill->collect

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dpdpe
Reactant of Route 2
Dpdpe

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.